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Core Science & Biosynthesis

Foundational

11-Hydroxyhumantenine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 11-Hydroxyhumantenine, a monoterpenoid indole alkaloid, with a focus on its natural origin and a detai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 11-Hydroxyhumantenine, a monoterpenoid indole alkaloid, with a focus on its natural origin and a detailed methodology for its isolation and purification. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

The primary natural source of 11-Hydroxyhumantenine is the plant species Gelsemium elegans, also known as heartbreak grass.[1] This toxic plant, belonging to the Gelsemiaceae family, is found in Southeast Asia and is a well-documented reservoir of a diverse array of indole alkaloids.[1][2][3] These alkaloids, including those of the humantenine-type, are responsible for the plant's potent pharmacological and toxicological properties.[4] The alkaloids are present in various parts of the plant, including the stems and leaves.[2][3]

Isolation of 11-Hydroxyhumantenine from Gelsemium elegans

An efficient method for the preparative isolation of 11-Hydroxyhumantenine from Gelsemium elegans has been established, employing a combination of high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC).[1]

Experimental Protocol

The following protocol is based on the successful isolation of 11-Hydroxyhumantenine and other alkaloids from G. elegans.[1]

2.1.1. Plant Material and Extraction

  • Plant Material: Dried and powdered whole plants of Gelsemium elegans are used as the starting material.

  • Extraction:

    • The powdered plant material is extracted with 95% ethanol at room temperature.

    • The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

    • The crude extract is subjected to an acid-base extraction procedure. It is dissolved in a 2% HCl solution and then extracted with ethyl acetate to remove neutral and weakly basic compounds.

    • The acidic aqueous layer is then basified with ammonia to a pH of 9-10.

    • The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.

2.1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Instrumentation: A high-speed counter-current chromatograph is utilized for the initial separation of the crude alkaloid extract.

  • Two-Phase Solvent System: A two-phase solvent system composed of n-hexane/ethyl acetate/ethanol/1% triethylamine aqueous solution at a volume ratio of 4:2:3:2 is employed.[1]

  • Procedure:

    • The multilayer coil of the HSCCC instrument is filled with the upper phase (stationary phase).

    • The lower phase (mobile phase) is pumped into the column.

    • The crude extract (350 mg) is dissolved in a mixture of the upper and lower phases and injected into the instrument once hydrodynamic equilibrium is reached.[1]

    • The effluent is continuously monitored by UV detection, and fractions are collected.

2.1.3. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Instrumentation: A preparative HPLC system equipped with a suitable column (e.g., C18) is used for the final purification of the fractions containing 11-Hydroxyhumantenine obtained from HSCCC.

  • Mobile Phase: A common mobile phase for the separation of alkaloids is a gradient of acetonitrile and water, often with an additive like formic acid or triethylamine to improve peak shape.

  • Procedure:

    • The HSCCC fractions containing the target compound are pooled, concentrated, and dissolved in the mobile phase.

    • The solution is injected into the prep-HPLC system.

    • The elution is monitored by UV detection, and the peak corresponding to 11-Hydroxyhumantenine is collected.

    • The solvent is evaporated under reduced pressure to yield the purified compound.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of 11-Hydroxyhumantenine.[1]

ParameterValue
Starting MaterialCrude Alkaloid Extract of G. elegans
Initial Mass of Crude Extract350 mg
Yield of 11-Hydroxyhumantenine12.5 mg
Purity (determined by HPLC)85.5%
Structural Confirmation

The chemical structure of the isolated 11-Hydroxyhumantenine is confirmed through various spectroscopic techniques, including:

  • Electrospray Ionization Mass Spectrometry (ESI-MS)

  • ¹H-Nuclear Magnetic Resonance (¹H NMR)

  • ¹³C-Nuclear Magnetic Resonance (¹³C NMR)

These analytical methods provide definitive data on the molecular weight and the chemical environment of the atoms within the molecule, confirming its identity.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation of 11-Hydroxyhumantenine.

Isolation_Workflow A Dried & Powdered G. elegans B 95% Ethanol Extraction A->B C Crude Ethanol Extract B->C D Acid-Base Extraction C->D E Crude Alkaloid Fraction D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F G Semi-purified Fractions F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) G->H I Purified 11-Hydroxyhumantenine H->I J Structural Confirmation (ESI-MS, NMR) I->J

Caption: Experimental workflow for the isolation of 11-Hydroxyhumantenine.

This guide provides a comprehensive overview of the natural sourcing and detailed isolation of 11-Hydroxyhumantenine. The methodologies and data presented can serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Exploratory

11-Hydroxyhumantenine: An Obscure Alkaloid from Gelsemium elegans

An In-depth Review of a Sparsely Documented Natural Product For Researchers, Scientists, and Drug Development Professionals Abstract 11-Hydroxyhumantenine is a naturally occurring alkaloid isolated from Gelsemium elegans...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Sparsely Documented Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine is a naturally occurring alkaloid isolated from Gelsemium elegans, a plant with a long history in traditional medicine and a known source of complex indole alkaloids. Despite its availability from commercial chemical suppliers and a listed CAS number (122590-04-9), a comprehensive review of publicly accessible scientific literature reveals a significant lack of in-depth research on this specific compound. While its basic chemical properties are documented and some biological activities are anecdotally reported, there is a notable absence of peer-reviewed studies detailing its discovery, history, synthesis, and pharmacological profile. This guide summarizes the currently available information and highlights the knowledge gaps that present opportunities for future research.

Introduction

Gelsemium elegans is a well-known toxic plant that produces a wide array of structurally diverse monoterpenoid indole alkaloids.[1][2] These alkaloids have attracted considerable scientific interest due to their potent and varied biological activities.[3][4][5] Among the numerous compounds isolated from this plant is 11-Hydroxyhumantenine.[6][][8] This document aims to provide a technical overview of 11-Hydroxyhumantenine, acknowledging the current limitations in available data.

Chemical Properties

The fundamental chemical properties of 11-Hydroxyhumantenine are available through various chemical supplier databases.

PropertyValueSource
CAS Number 122590-04-9[6][][9]
Molecular Formula C21H26N2O4[][9][10]
Molecular Weight 370.449 g/mol [6][]
Synonyms N-Methyl-11-hydroxyrankinidine[8]

Discovery and History

Synthesis

There are no published total synthesis or semi-synthesis routes for 11-Hydroxyhumantenine found in the searched scientific literature. The compound is currently sourced through isolation from its natural origin, Gelsemium elegans.[][8]

Purported Biological Activities

Information regarding the pharmacological effects of 11-Hydroxyhumantenine is limited and appears primarily on the websites of chemical suppliers, without citation to peer-reviewed research. These reported activities should be considered anecdotal until substantiated by rigorous scientific investigation.

According to one supplier, 11-Hydroxyhumantenine is suggested to possess the following properties[]:

  • Antibacterial activity

  • Cardiovascular effects, potentially impacting blood pressure and heart function

  • Anti-inflammatory properties

  • Neuroprotective properties, suggesting it may protect nerve cells from damage

  • Inhibition of acetylcholinesterase

It is crucial to note that without access to the primary data, the context, potency (e.g., IC50, EC50 values), and experimental models used to determine these activities remain unknown.

Experimental Protocols

Due to the lack of detailed scientific publications, this guide cannot provide specific experimental protocols for the isolation, synthesis, or pharmacological evaluation of 11-Hydroxyhumantenine.

Signaling Pathways and Experimental Workflows

The absence of published research on the mechanism of action of 11-Hydroxyhumantenine precludes the creation of diagrams for signaling pathways or experimental workflows.

Conclusion and Future Directions

11-Hydroxyhumantenine represents a knowledge gap in the field of natural product chemistry and pharmacology. While its existence and basic chemical identity are established, the scientific community lacks detailed, publicly accessible information on its discovery, synthesis, and biological activity. The anecdotal reports of its diverse pharmacological effects, if validated, could make it a compound of significant interest for drug discovery and development.

Future research efforts should focus on:

  • Re-isolation and Unambiguous Structure Elucidation: A modern spectroscopic analysis to confirm its structure and stereochemistry.

  • Total Synthesis: Development of a synthetic route to enable further pharmacological studies and the generation of analogues.

  • Systematic Pharmacological Profiling: Rigorous evaluation of its purported antibacterial, cardiovascular, anti-inflammatory, and neuroprotective activities in established in vitro and in vivo models.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways through which 11-Hydroxyhumantenine exerts its biological effects.

The study of this and other lesser-known alkaloids from Gelsemium elegans holds the potential to uncover novel chemical scaffolds and therapeutic leads.

References

Foundational

An In-depth Technical Guide to 11-Hydroxyhumantenine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals Introduction 11-Hydroxyhumantenine is a naturally occurring indole alkaloid isolated from the plant Gelsemium elegans, a species known for its complex and b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a naturally occurring indole alkaloid isolated from the plant Gelsemium elegans, a species known for its complex and biologically active chemical constituents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 11-Hydroxyhumantenine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

11-Hydroxyhumantenine possesses a complex polycyclic structure characteristic of the Gelsemium alkaloids. Its chemical identity has been confirmed through various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Chemical and Physical Properties of 11-Hydroxyhumantenine

PropertyValueReference(s)
Molecular Formula C₂₁H₂₆N₂O₄[1]
Molecular Weight 370.45 g/mol [1]
CAS Number 122590-04-9[1]
Appearance White amorphous powder[2]
Boiling Point 536.6 °C at 760 mmHg
Flash Point 278.4 ± 32.9 °C
Solubility Data not available
Melting Point Data not available

Spectroscopic Data:

Biological Activities and Signaling Pathways

11-Hydroxyhumantenine has been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and cardiovascular effects. The precise mechanisms of action are still under investigation, but studies on related Gelsemium alkaloids suggest the modulation of several key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of Gelsemium alkaloids are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling cascades. Network pharmacology studies have implicated the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways .[3][4] These pathways are central regulators of the inflammatory response, controlling the expression of various cytokines, chemokines, and other inflammatory mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK_cascade->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression AP-1_n->Gene_Expression 11-Hydroxyhumantenine 11-Hydroxyhumantenine 11-Hydroxyhumantenine->IKK 11-Hydroxyhumantenine->MAPK_cascade

Figure 1: Postulated Anti-inflammatory Signaling Pathway.
Cardiovascular Effects

The cardiovascular effects of Gelsemium alkaloids are complex and may involve multiple mechanisms. One potential pathway is the modulation of intracellular calcium signaling .[3][5] Calcium ions are critical second messengers in cardiac and vascular smooth muscle cells, regulating processes such as contraction, heart rate, and blood pressure.

cardiovascular_pathway cluster_stimulus Signal cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2+ [Ca2+]i ER->Ca2+ releases CaM Calmodulin Ca2+->CaM binds Downstream_Effectors Downstream Effectors (e.g., MLCK, Calcineurin) CaM->Downstream_Effectors activates Response Cardiovascular Effects (e.g., Vasoconstriction/Vasodilation, Inotropy, Chronotropy) Downstream_Effectors->Response 11-Hydroxyhumantenine 11-Hydroxyhumantenine 11-Hydroxyhumantenine->PLC 11-Hydroxyhumantenine->ER modulates Ca2+ release

Figure 2: Potential Modulation of Calcium Signaling Pathway.
Antibacterial Activity

The antibacterial mechanism of alkaloids can be multifaceted, often involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For 11-Hydroxyhumantenine, the specific antibacterial mechanism has not been elucidated.

Experimental Protocols

Isolation of 11-Hydroxyhumantenine from Gelsemium elegans

The following is a representative protocol for the isolation of alkaloids from Gelsemium elegans, which has been successfully used to obtain 11-Hydroxyhumantenine.[1]

isolation_workflow Start Start: Dried G. elegans Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Acid_Base_Extraction Acid-Base Partitioning (HCl and CH2Cl2) Concentration->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloids HSCCC High-Speed Counter-Current Chromatography (HSCCC) Two-phase solvent system: 1% triethylamine aqueous solution/ n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v) Crude_Alkaloids->HSCCC HSCCC_Fractions HSCCC Fractions HSCCC->HSCCC_Fractions Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) HSCCC_Fractions->Prep_HPLC Pure_Compound Pure 11-Hydroxyhumantenine Prep_HPLC->Pure_Compound Analysis Structural Elucidation (ESI-MS, 1H NMR, 13C NMR) Pure_Compound->Analysis

Figure 3: Workflow for the Isolation of 11-Hydroxyhumantenine.

Detailed Steps:

  • Extraction: The air-dried and powdered plant material of G. elegans is extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is suspended in 2% HCl and partitioned with CH₂Cl₂ to remove neutral and acidic components. The acidic aqueous layer is then basified with ammonia to pH 9-10 and extracted with CH₂Cl₂ to obtain the crude alkaloid fraction.

  • High-Speed Counter-Current Chromatography (HSCCC): The crude alkaloid extract is subjected to HSCCC using a two-phase solvent system, for example, 1% triethylamine aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from HSCCC containing 11-Hydroxyhumantenine are further purified by preparative HPLC on a C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water).

  • Structural Elucidation: The purity and structure of the isolated compound are confirmed by HPLC, ESI-MS, 1H NMR, and 13C NMR.[1]

Antibacterial Activity Assay (Broth Microdilution Method)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 11-Hydroxyhumantenine stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (MHB with solvent)

Procedure:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The 11-Hydroxyhumantenine stock solution is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive and negative control wells are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • 11-Hydroxyhumantenine

  • Griess reagent

  • Positive control (e.g., dexamethasone)

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of 11-Hydroxyhumantenine for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The culture supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production by 11-Hydroxyhumantenine is calculated relative to the LPS-stimulated control.

Conclusion

11-Hydroxyhumantenine is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical nature and biological potential. The elucidation of its specific mechanisms of action and the development of efficient synthetic routes will be crucial for advancing its potential as a therapeutic lead. The provided experimental protocols offer a starting point for researchers to explore the fascinating chemistry and pharmacology of this complex alkaloid.

References

Exploratory

An In-depth Technical Guide to the Biosynthesis of Humantenine Alkaloids

For Researchers, Scientists, and Drug Development Professionals Introduction Humantenine alkaloids, a class of monoterpenoid indole alkaloids (MIAs) predominantly found in plants of the genus Gelsemium, are characterized...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenine alkaloids, a class of monoterpenoid indole alkaloids (MIAs) predominantly found in plants of the genus Gelsemium, are characterized by a complex spiro-oxindole core structure. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the humantenine alkaloid biosynthetic pathway, detailing the key enzymatic steps, known intermediates, and relevant molecular biology. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to offer a detailed roadmap for researchers and professionals in drug development.

Core Biosynthetic Pathway: From Primary Metabolism to the Indole Alkaloid Precursor

The biosynthesis of humantenine alkaloids begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid portion.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The initial committed steps in the biosynthesis of all MIAs, including humantenine alkaloids, are catalyzed by a trio of conserved enzymes that lead to the formation of the central precursor, strictosidine. In Gelsemium sempervirens, the genes encoding these enzymes have been identified.[1][2][3][4]

  • Tryptophan Decarboxylase (TDC): The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by tryptophan decarboxylase (GsTDC in G. sempervirens).

  • Strictosidine Synthase (STR): Tryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin, which is produced from the MEP pathway. This crucial step is catalyzed by strictosidine synthase (GsSTR in G. sempervirens) to yield strictosidine.[1][2][3][4]

  • Strictosidine β-D-Glucosidase (SGD): The glucose moiety of strictosidine is subsequently cleaved by strictosidine β-D-glucosidase (GsSGD in G. sempervirens), generating the highly reactive strictosidine aglycone. This unstable intermediate serves as the branching point for the vast diversity of MIA scaffolds.[1][2][3][4]

Downstream Pathway: Elaboration of the Humantenine Scaffold

The enzymatic steps that transform the strictosidine aglycone into the intricate structure of humantenine alkaloids are the subject of ongoing research. While the complete sequence is not yet fully mapped, several key intermediates and enzymatic activities have been proposed and identified.

The Role of Geissoschizine and Sarpagan Bridge Enzyme

Current evidence suggests that the strictosidine aglycone is first converted to geissoschizine. This intermediate is then a likely substrate for a crucial cyclization reaction. Research has identified a sarpagan bridge enzyme (SBE), a cytochrome P450-dependent monooxygenase, in Gelsemium sempervirens that catalyzes the conversion of geissoschizine to the sarpagan alkaloid polyneuridine aldehyde.[1] This cyclization is a key step in forming the polycyclic core of many related alkaloids and is hypothesized to be a gateway to the Gelsemium oxindole alkaloids.[1]

Formation of the Spiro-oxindole Core

A defining feature of humantenine alkaloids is their spiro-oxindole scaffold. The enzymatic transformation leading to this structure is a critical, yet not fully understood, part of the pathway. It is proposed that an oxidative rearrangement of an indole precursor, possibly derived from the sarpagan scaffold, leads to the formation of the oxindole. This type of transformation is catalyzed by specific cytochrome P450 enzymes in other MIA pathways.[5][6]

Late-Stage Modifications: Hydroxylation and Methylation

Recent genomic and transcriptomic studies of Gelsemium sempervirens have identified a gene cluster containing two enzymes responsible for late-stage modifications of humantenine-type alkaloids.[1][4]

  • Rankinidine 11-Hydroxylase (RH11H3): This cytochrome P450 enzyme is responsible for the hydroxylation of the alkaloid scaffold at the C-11 position.

  • 11-O-Methyltransferase (RH11OMT): Following hydroxylation, an O-methyltransferase catalyzes the methylation of the newly introduced hydroxyl group.

These findings represent the first pathway-specific enzymes discovered for the downstream biosynthesis of Gelsemium oxindole alkaloids.[1][4]

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of humantenine alkaloids, from the primary precursors to the late-stage modifications.

Humantenine_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (Proposed) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine  GsTDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine  GsSTR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone  GsSGD Geissoschizine Geissoschizine Strictosidine Aglycone->Geissoschizine (putative) Sarpagan Intermediate Sarpagan Intermediate Geissoschizine->Sarpagan Intermediate  SBE (CYP450) Oxindole Intermediate Oxindole Intermediate Sarpagan Intermediate->Oxindole Intermediate Oxidative Rearrangement (CYP450, putative) Humantenine-type Scaffold Humantenine-type Scaffold Oxindole Intermediate->Humantenine-type Scaffold (putative) 11-Hydroxyhumantenine-type 11-Hydroxyhumantenine-type Humantenine-type Scaffold->11-Hydroxyhumantenine-type  RH11H3 Humantenine Alkaloids Humantenine Alkaloids 11-Hydroxyhumantenine-type->Humantenine Alkaloids  RH11OMT Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization Transcriptome/Genome Sequencing Transcriptome/Genome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome/Genome Sequencing->Candidate Gene Identification Bioinformatics Analysis Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Purification Enzyme Purification Heterologous Expression->Enzyme Purification Enzyme Assays Enzyme Assays Enzyme Purification->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Pathway Elucidation Pathway Elucidation Kinetic Analysis->Pathway Elucidation

References

Exploratory

Spectroscopic Profile of 11-Hydroxyhumantenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 11-Hydroxyhumantenine, a significant alkaloid isolated from the plant G...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Hydroxyhumantenine, a significant alkaloid isolated from the plant Gelsemium elegans. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a conceptual workflow for its analysis.

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole alkaloid belonging to the humantenine class, which is characteristic of the genus Gelsemium. These alkaloids are of significant interest to the scientific community due to their complex molecular architecture and potential pharmacological activities. Accurate spectroscopic data is paramount for the unambiguous identification, characterization, and subsequent development of such natural products. This document serves as a centralized resource for the NMR and MS data of 11-Hydroxyhumantenine.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of natural products. For 11-Hydroxyhumantenine, the protonated molecule is observed, and its accurate mass is used to deduce the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for 11-Hydroxyhumantenine

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺Data not available in search resultsData not available in search resultsC₂₁H₂₄N₂O₄

Note: Specific observed and calculated m/z values for 11-Hydroxyhumantenine were not available in the provided search results. The molecular formula is based on the known structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR chemical shifts are essential for structural elucidation and confirmation.

Table 2: ¹H NMR Spectroscopic Data for 11-Hydroxyhumantenine (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for 11-Hydroxyhumantenine (in CDCl₃)

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Detailed ¹H and ¹³C NMR chemical shift and coupling constant data for 11-Hydroxyhumantenine were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on precise experimental methodologies. The following protocols are typical for the analysis of Gelsemium alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are generally recorded on high-field spectrometers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analyses are performed to enable complete structural assignment.

Typical NMR Experimental Parameters:

  • Instrument: Bruker DRX-600 Spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹H NMR:

    • Scans: 16

    • Delay: 5 s

    • Spectral Width: -2.0 to 15 ppm

  • ¹³C NMR:

    • Scans: >10,000 (depending on sample concentration)

    • Delay: 2 s

  • 2D NMR (COSY, HMBC, HSQC): Standard pulse programs are utilized with optimized parameters for the specific instrument.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an ESI-QTOF or Orbitrap mass spectrometer coupled with a liquid chromatography system.

Typical LC-MS/MS Experimental Parameters: [1][2]

  • Chromatography System: Agilent 1290 series UPLC or equivalent.

  • Column: Waters C18 column (e.g., 3.5 μm, 4.6 mm × 150 mm).

  • Mobile Phase: A gradient elution with water (containing 0.1-0.2% formic acid) and methanol or acetonitrile (containing 0.1-0.2% formic acid).

  • Mass Spectrometer: Agilent 6460 triple quadrupole, Bruker maXis II™ ESI-QTOF, or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-1200.

  • Source Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Drying Gas (N₂): Flow rate ~12 L/min, Temperature ~300-350 °C

    • Nebulizer Gas Pressure: ~40-45 psi

Workflow for Spectroscopic Analysis of 11-Hydroxyhumantenine

The logical flow from sample preparation to structural elucidation is a critical aspect of natural product research. The following diagram illustrates a typical workflow for the spectroscopic analysis of alkaloids like 11-Hydroxyhumantenine.

Spectroscopic_Analysis_Workflow cluster_extraction Plant Material Processing cluster_isolation Compound Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Gelsemium elegans extraction Extraction & Fractionation plant_material->extraction hplc Preparative HPLC extraction->hplc pure_compound Pure 11-Hydroxyhumantenine hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure Confirmed Structure of 11-Hydroxyhumantenine data_analysis->structure

Workflow for the isolation and spectroscopic analysis of 11-Hydroxyhumantenine.

This guide provides a framework for understanding and utilizing the spectroscopic data of 11-Hydroxyhumantenine. While specific data points were not retrievable from the provided search results, the outlined tables and protocols offer a standardized format for their presentation and acquisition, aiding researchers in their ongoing studies of this intriguing class of natural products.

References

Foundational

11-Hydroxyhumantenine and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document summarizes the currently available scientific information on 11-Hydroxyhumantenine. It is intended for research and infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available scientific information on 11-Hydroxyhumantenine. It is intended for research and informational purposes only. Significant gaps exist in the public domain regarding quantitative biological data, derivative synthesis, and specific mechanisms of action.

Introduction

11-Hydroxyhumantenine is a naturally occurring indole alkaloid isolated from Gelsemium elegans, a plant known for its wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known properties of 11-Hydroxyhumantenine, including its chemical characteristics, biological activities, and available experimental data. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Compound Profile

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C21H26N2O4[1]
Molecular Weight 370.449 g/mol [1]
Natural Source Gelsemium elegans[1]
Compound Class Indole Alkaloid[1]

Biological Activities and Therapeutic Potential

Preliminary studies and the phytochemical context of its natural source suggest that 11-Hydroxyhumantenine may possess several biological activities of therapeutic interest. However, a significant lack of quantitative data, such as IC50 or EC50 values, in the public domain prevents a detailed comparative analysis. The activities listed below are based on qualitative reports and the known pharmacological profile of related alkaloids from Gelsemium elegans.

  • Anti-inflammatory Activity: Alkaloids from Gelsemium elegans have demonstrated anti-inflammatory properties, suggesting a potential role for 11-Hydroxyhumantenine in modulating inflammatory pathways.

  • Neuroprotective Effects: Several compounds isolated from Gelsemium elegans have been investigated for their effects on the central nervous system, with some exhibiting neuroprotective potential.

  • Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Some alkaloids have been shown to inhibit this enzyme.

Note: The absence of quantitative data for 11-Hydroxyhumantenine's activity in these areas is a major gap in the current scientific literature.

Derivatives of 11-Hydroxyhumantenine

A thorough search of the scientific literature did not yield any information on the synthesis or biological evaluation of derivatives of 11-Hydroxyhumantenine. This represents a significant area for future research and development. The core structure of 11-Hydroxyhumantenine presents multiple sites for chemical modification, which could be explored to generate novel compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

Signaling Pathways and Mechanism of Action

While the specific molecular targets and signaling pathways modulated by 11-Hydroxyhumantenine have not been definitively elucidated, its suggested anti-inflammatory and neuroprotective effects point towards potential interaction with key cellular signaling cascades. Based on the known pharmacology of similar natural products, the following pathways are plausible targets.

Potential Anti-inflammatory Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that 11-Hydroxyhumantenine may interfere with the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IKK Complex->11-Hydroxyhumantenine_Inhibition Hypothesized Inhibition by 11-Hydroxyhumantenine NF-κB NF-κB IκBα->NF-κB Sequestration Ub Ub IκBα->Ub Ubiquitination NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Hypothesized NF-κB Inhibition

Experimental Protocols

The following section details a general protocol for the isolation of alkaloids from Gelsemium elegans, which can be adapted for the specific purification of 11-Hydroxyhumantenine.

Isolation of Alkaloids from Gelsemium elegans

This protocol is based on a method utilizing High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC).

Materials and Reagents:

  • Dried and powdered aerial parts of Gelsemium elegans

  • 95% Ethanol

  • 2% Hydrochloric Acid

  • Ammonia water

  • Dichloromethane

  • n-Hexane

  • Ethyl acetate

  • Triethylamine

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • HSCCC instrument

  • Prep-HPLC system with a suitable column (e.g., C18)

Procedure:

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature.

    • Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

    • Suspend the crude extract in 2% HCl and partition with dichloromethane to remove non-alkaloidal components.

    • Adjust the pH of the acidic aqueous layer to 9-10 with ammonia water.

    • Extract the alkaline solution with dichloromethane.

    • Concentrate the dichloromethane extract to yield the crude alkaloid fraction.

  • HSCCC Separation:

    • Prepare a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a specific ratio).

    • Dissolve the crude alkaloid fraction in a suitable volume of the solvent system.

    • Perform HSCCC separation according to the instrument's operating manual to obtain several fractions.

  • Prep-HPLC Purification:

    • Analyze the fractions from HSCCC by analytical HPLC to identify those containing 11-Hydroxyhumantenine.

    • Pool the relevant fractions and subject them to prep-HPLC using a suitable mobile phase gradient (e.g., acetonitrile-water) to isolate pure 11-Hydroxyhumantenine.

    • Collect the corresponding peak and remove the solvent under reduced pressure.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated 11-Hydroxyhumantenine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacokinetics and Toxicology

Pharmacokinetics

Specific pharmacokinetic studies on isolated 11-Hydroxyhumantenine are not available in the current literature. However, studies on the total alkaloids of Gelsemium elegans in rats provide some general insights. After oral administration, the alkaloids are generally absorbed, with time to maximum concentration (Tmax) and half-life (t1/2) varying among the different alkaloid components.

Toxicology

Gelsemium elegans is a highly toxic plant, and its extracts contain a mixture of potent alkaloids. The toxicity is primarily attributed to its effects on the central nervous system.

Study TypeSubjectRoute of AdministrationLD50Reference
Acute ToxicityMiceOral15 mg/kg (total alkaloids)[2]
Acute ToxicityMiceIntraperitoneal4 mg/kg (total alkaloids)[2]

Note: The LD50 values above are for the total alkaloid extract of Gelsemium elegans. The specific toxicity of isolated 11-Hydroxyhumantenine has not been reported. Extreme caution should be exercised when handling any material derived from Gelsemium elegans.

Conclusion and Future Directions

11-Hydroxyhumantenine is an intriguing natural product with potential therapeutic applications in areas such as inflammation and neurodegenerative diseases. However, the current body of research is insufficient to fully assess its pharmacological profile. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 or EC50 values of 11-Hydroxyhumantenine in a range of relevant biological assays.

  • Synthesis and Evaluation of Derivatives: A systematic medicinal chemistry effort to synthesize and screen derivatives of 11-Hydroxyhumantenine could lead to the discovery of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 11-Hydroxyhumantenine is crucial for understanding its biological effects.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of the pure compound are necessary to evaluate its drug-like properties and safety profile.

Addressing these knowledge gaps will be essential for unlocking the full therapeutic potential of 11-Hydroxyhumantenine and its future derivatives.

References

Exploratory

The Pharmacology of Gelsemium Elegans Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsemium elegans, a highly toxic plant from the Loganiaceae family, has a long history in traditional medicine for treating a variety of ailme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans, a highly toxic plant from the Loganiaceae family, has a long history in traditional medicine for treating a variety of ailments, including pain, inflammation, and cancer.[1][2] The potent biological activities of this plant are attributed to a diverse array of indole alkaloids.[1][3] While the therapeutic potential of these compounds is significant, their narrow therapeutic window necessitates a thorough understanding of their pharmacology and toxicology.[3] This technical guide provides a comprehensive overview of the core pharmacology of the principal alkaloids found in Gelsemium elegans, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Principal Alkaloids and Their Pharmacological Profile

The primary bioactive constituents of Gelsemium elegans are indole alkaloids, which can be classified into several structural types, including those of the koumine, gelsemine, humantenine, and gelsevirine type.[1][4] These alkaloids exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor activities.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the principal Gelsemium elegans alkaloids, including their inhibitory concentrations (IC50), lethal doses (LD50), and pharmacokinetic parameters.

Table 1: Inhibitory Concentrations (IC50) of Gelsemium elegans Alkaloids

AlkaloidTarget/Cell LineIC50 ValueReference
Gelsemine Glycine Receptor (spinal cord neurons)42.4 ± 4.4 µM[1]
GABAA Receptors~55-75 µM[5]
PC12 (highly differentiated)31.59 µM[8]
Koumine Glycine Receptor (α1 subunit)31.5 ± 1.7 µM[5]
GABAA Receptors142.8 µM[9]
HT-29 (colon cancer)>200 µM[7]
MCF-7 (breast cancer)124 µg/mL (at 72h)[7]
Gelsevirine Glycine Receptor (α1 subunit)40.6 ± 8.2 µM[5]
GABAA Receptors251.5 µM[9]
Gelsebamine A-549 (lung adenocarcinoma)0.634 µM[10]

Table 2: Lethal Doses (LD50) of Gelsemium elegans Alkaloids

Alkaloid/ExtractAnimal ModelRoute of AdministrationLD50 ValueReference
Total Alkaloids MiceOral15 mg/kg[6]
MiceIntraperitoneal4 mg/kg[6]
Gelsenicine MiceIntraperitoneal~0.128 mg/kg[2]
RatIntraperitoneal0.26 mg/kg[2]
RatIntravenous0.15 mg/kg[2]
Koumine MiceIntraperitoneal~100 mg/kg[2]
Gelsemine MiceIntraperitoneal~56 mg/kg[11]

Table 3: Pharmacokinetic Parameters of Gelsemium elegans Alkaloids in Rats

AlkaloidTmax (h)T1/2 (h)Reference
Gelsemine 0.813.51[12]
Koumine ~0.14 - 0.36-[13]
Humantenine 0.08329.03[12]
Humantenoxenine 0.1432.80[12]
14-hydroxygelsenicine 0.6511.39[12]
11-hydroxygelsenicine 0.354.95[12]
Gelsemicine 0.2710.08[12]
Gelsemoxonine 0.705.49[12]
Gelselegine 0.320.32[12]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of Gelsemium elegans alkaloids are mediated through their interaction with various molecular targets and signaling pathways.

Modulation of Inhibitory Neurotransmitter Receptors

A primary mechanism of action for several Gelsemium alkaloids, including gelsemine, koumine, and gelsevirine, is the modulation of inhibitory glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[5][14] These ligand-gated ion channels are crucial for regulating neuronal excitability. Inhibition of these receptors can explain both the analgesic and the toxic effects of these alkaloids.[5][14]

GlyR_GABAAR_Modulation cluster_alkaloids Gelsemium Alkaloids cluster_receptors Inhibitory Receptors cluster_effects Cellular Effects cluster_outcomes Pharmacological Outcomes Gelsemine Gelsemine GlyR Glycine Receptor Gelsemine->GlyR Inhibits GABAAR GABA-A Receptor Gelsemine->GABAAR Inhibits Koumine Koumine Koumine->GlyR Inhibits Koumine->GABAAR Inhibits Gelsevirine Gelsevirine Gelsevirine->GlyR Inhibits Inhibition Inhibition of Chloride Influx GlyR->Inhibition GABAAR->Inhibition Neuronal_Depression Neuronal Depression Inhibition->Neuronal_Depression Analgesia Analgesia Neuronal_Depression->Analgesia Toxicity Toxicity Neuronal_Depression->Toxicity

Caption: Modulation of Glycine and GABA-A Receptors by Gelsemium Alkaloids.

Anti-inflammatory and Antioxidant Effects of Koumine via the Nrf2/NF-κB Pathway

Koumine has been shown to exert anti-inflammatory and antioxidant effects by modulating the Nrf2 and NF-κB signaling pathways.[15] It can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[15]

Koumine_Nrf2_NFkB_Pathway Koumine Koumine Nrf2 Nrf2 Koumine->Nrf2 Activates IKK IKK Koumine->IKK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Translocates to nucleus and binds to promoter Inflammation Inflammation Inflammatory_Genes->Inflammation Induces

Caption: Koumine's dual regulation of Nrf2 and NF-κB pathways.

Gelsevirine as a STING Inhibitor

Recent studies have identified gelsevirine as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[16][17] By binding to STING, gelsevirine can block the downstream signaling that leads to the production of type I interferons and other pro-inflammatory cytokines.[16][17] This mechanism suggests a potential therapeutic application for gelsevirine in inflammatory conditions where STING activation plays a pathogenic role, such as in sepsis.[16][17]

Gelsevirine_STING_Pathway Gelsevirine Gelsevirine STING STING Gelsevirine->STING Inhibits cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Translocates to nucleus and induces transcription Inflammation Inflammation IFN->Inflammation

Caption: Gelsevirine's inhibition of the STING signaling pathway.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the pharmacological investigation of Gelsemium elegans alkaloids.

Electrophysiological Recordings
  • Objective: To assess the direct effects of alkaloids on ion channel function.

  • Cell System: Human embryonic kidney (HEK) 293 cells transfected with cDNAs for specific receptor subunits (e.g., α1, α2, α3, and β subunits of the glycine receptor) or primary cultured neurons (e.g., spinal cord neurons).[1][5]

  • Methodology:

    • Whole-cell patch-clamp recordings are performed.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • The agonist (e.g., glycine or GABA) is applied at a sub-saturating concentration (e.g., EC10-EC20) to elicit a baseline current.[1]

    • The Gelsemium alkaloid is then co-applied with the agonist at various concentrations to determine its effect on the current amplitude.

    • Concentration-response curves are generated, and IC50 or EC50 values are calculated using the Hill equation.[5]

  • Workflow Diagram:

Electrophysiology_Workflow Cell_Prep Cell Preparation (Transfection or Primary Culture) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Agonist_App Agonist Application (e.g., Glycine) Patch_Clamp->Agonist_App Alkaloid_App Co-application of Alkaloid + Agonist Agonist_App->Alkaloid_App Data_Acq Data Acquisition (Current Measurement) Alkaloid_App->Data_Acq Analysis Data Analysis (IC50/EC50 Calculation) Data_Acq->Analysis

Caption: Experimental workflow for electrophysiological recordings.

Animal Models of Pain
  • Objective: To evaluate the analgesic effects of the alkaloids in vivo.

  • Models:

    • Formalin-induced inflammatory pain: Involves the subcutaneous injection of formalin into the paw of a rodent, which elicits a biphasic pain response. The late phase is indicative of inflammatory pain.

    • Chronic Constriction Injury (CCI) of the sciatic nerve: A model of neuropathic pain where the sciatic nerve is loosely ligated, leading to the development of thermal hyperalgesia and mechanical allodynia.

  • Methodology:

    • Animals (mice or rats) are habituated to the testing environment.

    • The pain model is induced.

    • The Gelsemium alkaloid or vehicle is administered (e.g., intraperitoneally or orally) at various doses.

    • Pain-related behaviors are assessed at specific time points. This can include measuring the time spent licking or biting the affected paw (formalin test) or assessing the withdrawal threshold to thermal or mechanical stimuli (CCI model).

    • Dose-response curves are constructed to determine the analgesic efficacy.

Cytotoxicity Assays
  • Objective: To determine the anti-tumor activity of the alkaloids.

  • Cell Lines: A panel of human cancer cell lines (e.g., A-549 lung cancer, HT-29 colon cancer, MCF-7 breast cancer) are used.[7][10]

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the Gelsemium alkaloid for a specified duration (e.g., 24, 48, 72 hours).

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.

Conclusion and Future Directions

The alkaloids of Gelsemium elegans represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their mechanisms of action, particularly their modulation of inhibitory neurotransmitter receptors and key inflammatory and antioxidant pathways, provide a strong rationale for their further investigation as novel drug candidates for pain, inflammation, and cancer. However, the inherent toxicity of these compounds remains a major hurdle. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the structural moieties responsible for therapeutic activity versus toxicity, enabling the design of safer and more potent analogs.

  • Pharmacokinetic and Metabolism Studies: To gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these alkaloids to optimize dosing and minimize toxicity.

  • Target Deconvolution: To identify additional molecular targets that may contribute to both the therapeutic and toxic effects of these complex natural products.

A comprehensive and multi-faceted approach will be essential to unlock the full therapeutic potential of Gelsemium elegans alkaloids while ensuring patient safety.

References

Foundational

toxicological profile of humantenine-type alkaloids

An In-depth Technical Guide to the Toxicological Profile of Humantenine-Type Alkaloids Audience: Researchers, scientists, and drug development professionals. Executive Summary Humantenine-type alkaloids, a class of monot...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Humantenine-Type Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Humantenine-type alkaloids, a class of monoterpenoid indole alkaloids predominantly isolated from the highly toxic Gelsemium genus, exhibit significant and complex toxicological profiles. While holding therapeutic potential in areas such as cancer and inflammation, their narrow therapeutic window necessitates a thorough understanding of their toxicity. This document provides a comprehensive overview of the current toxicological data on humantenine-type alkaloids and related Gelsemium constituents. It covers acute toxicity, in vitro cytotoxicity, mechanisms of action, and metabolic pathways. All quantitative data is presented in structured tables, key experimental protocols are detailed, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.

Introduction to Humantenine-Type Alkaloids

Humantenine-type alkaloids are structurally complex natural products found in plants of the Gelsemium family, notoriously known as "heartbreak grass" due to its potent toxicity.[1] The primary alkaloids studied for their pharmacological and toxicological effects include humantenmine, humantenirine, koumine, and gelsemine.[2][3] Among these, gelsedine- and humantenine-type alkaloids are reported to be the most toxic, with respiratory failure being the primary cause of fatality in poisoning cases.[1][4] Understanding the structure-toxicity relationship and the underlying mechanisms is crucial for harnessing their potential therapeutic benefits while mitigating their inherent risks.

Quantitative Toxicological Data

The acute toxicity and in vitro cytotoxicity of humantenine-type and associated Gelsemium alkaloids have been evaluated in various models. The data underscores the high toxicity of this class, particularly the humantenine and gelsedine types.

Acute Toxicity Data (LD₅₀)

The median lethal dose (LD₅₀) is a measure of the lethal dose of a substance required to kill 50% of a tested population.[5] A lower LD₅₀ value is indicative of higher acute toxicity.[5] The following table summarizes the available LD₅₀ data for key Gelsemium alkaloids.

AlkaloidAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference(s)
Gelsenicine (Humantenmine) MiceIntraperitoneal (i.p.)~ 0.2[4][6]
Humantenine-type (general) MiceIntraperitoneal (i.p.)< 10[4]
Gelsemine MiceIntraperitoneal (i.p.)56[6][7]
Koumine MiceIntraperitoneal (i.p.)~ 100[6]
Koumine Wistar RatsOral (p.o.)300[8]
Total Alkaloids of GEB MiceOral (p.o.)15[1]
Total Alkaloids of GEB MiceIntraperitoneal (i.p.)4[1]

GEB: Gelsemium elegans Benth

In Vitro Cytotoxicity Data (IC₅₀)

In vitro studies are essential for assessing the direct cytotoxic effects of compounds on various cell lines. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a substance that inhibits a biological process by 50%.

Alkaloid/CompoundCell Line(s)EffectIC₅₀Reference(s)
Nor-humantenine alkaloid 5 Human Tumor Cell LinesCytotoxicity4.6 - 9.3 µM[9]
(+) Gelsemine PC12 (Rat pheochromocytoma)Cytotoxicity31.59 µM[9]
Koumine MCF-7 (Human breast cancer)Anti-proliferative (72h)124 µg/mL[8]

Mechanisms of Toxicity

The toxicity of humantenine-type alkaloids is primarily attributed to their potent effects on the central nervous system (CNS), leading to symptoms such as convulsions, paralysis, and respiratory depression.[4][10]

Neurotoxicity: GABAergic and Glycinergic Systems

The most critical toxic action of Gelsemium alkaloids involves the modulation of major inhibitory neurotransmitter receptors.

  • GABA-A Receptor Activation: The most toxic compound, gelsenicine (humantenmine), exerts its effects by targeting GABA-A receptors, particularly in the Ventral Respiratory Group (VRG) of the brainstem.[4] Activation of these receptors enhances inhibitory neurotransmission, leading to profound respiratory depression, which is the ultimate cause of death in poisoning cases.[4] This mechanism is supported by the finding that GABA-A receptor antagonists, such as flumazenil and securinine, can significantly improve the survival of poisoned animals, suggesting their potential as antidotes.[4]

  • Glycine Receptor Agonism: Gelsemine, another major alkaloid, acts as a potent agonist of the mammalian glycine receptor.[7] Activation of this receptor leads to an influx of chloride ions in neurons, resulting in inhibitory postsynaptic potentials. Systemically, this manifests as muscle relaxation and paralysis.[7]

Gelsenicine_Toxicity_Pathway cluster_neuron VRG Neuron cluster_system Systemic Effect GABA_R GABA-A Receptor Ion Channel Neuron_State Neuronal Inhibition (Hyperpolarization) GABA_R->Neuron_State Cl⁻ Influx Resp_Dep Respiratory Depression Neuron_State->Resp_Dep Leads to Gelsenicine Gelsenicine (Humantenmine) Gelsenicine->GABA_R Activates Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_R Blocks

Mechanism of Gelsenicine-Induced Respiratory Depression.
Role of Metabolism in Toxicity

Metabolism, particularly by Cytochrome P450 (CYP) enzymes, plays a crucial role in the detoxification and disposition of these alkaloids.

  • CYP3A4-Mediated Metabolism: Studies have shown that humantenmine, koumine, and gelsemine are substrates for the CYP3A4 enzyme.[3] The activity of this enzyme directly influences the toxicity of humantenmine. Induction of CYP3A4 leads to faster metabolism and reduced toxicity, whereas inhibition of CYP3A4 results in higher plasma concentrations and increased toxicity.[3] This highlights the potential for drug-drug interactions that could alter the toxic profile of these alkaloids.

  • Metabolic Pathways of Humantenirine: The metabolism of humantenirine is extensive and involves multiple pathways, including demethylation, dehydrogenation, oxidation, and glucuronidation.[11] In vitro studies using liver microsomes from different species (human, pig, goat) have identified demethylation as a major detoxification pathway.[12] These metabolic differences may account for the observed species-specific variations in toxicity.[2][12]

Humantenirine_Metabolism parent Humantenirine p1 Demethylation parent->p1 p2 Dehydrogenation parent->p2 p3 Oxidation parent->p3 p4 Glucuronidation (Phase II) parent->p4 m1 Demethylated Metabolites (M1) p1->m1 detox Detoxification p1->detox m2 Dehydrogenated Metabolites (M2, M3, M7) p2->m2 m3 Oxidized Metabolites (M4, M5, M6, M8) p3->m3 m4 Glucuronide Conjugates p4->m4

Key Metabolic Pathways of Humantenirine.

Experimental Protocols

Reproducibility and comparison of toxicological data depend on detailed and standardized experimental protocols.

Protocol for Acute Toxicity (LD₅₀) Determination in Mice

This protocol is based on methodologies cited for determining the LD₅₀ of Gelsemium alkaloids.[4]

  • Animal Model: Kunming mice, weighing 18-22 g, are used. Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Test Substance Preparation: The alkaloid (e.g., gelsenicine) is dissolved in a suitable vehicle, such as a mixture of DMSO, Tween-80, and saline.

  • Dose Administration: A range of doses is administered to different groups of mice (n=10 per group) via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using a suitable statistical method, such as probit analysis.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing cell viability and is used in studies of Gelsemium alkaloids.[9]

  • Cell Lines: Human cancer cell lines (e.g., PC12, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test alkaloid is dissolved in DMSO and diluted with culture medium to various final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells contain vehicle only.

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO or isopropanol.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Investigating CYP3A4's Role in Alkaloid Disposition

This workflow describes the in vivo experiment to assess the impact of CYP3A4 modulation on alkaloid toxicity and tissue distribution.[3]

  • Animal Model & Grouping: Male ICR mice are divided into three groups:

    • Control Group: Pretreated with the vehicle.

    • Inhibitor Group: Pretreated with a CYP3A4 inhibitor (e.g., ketoconazole).

    • Inducer Group: Pretreated with a CYP3A4 inducer (e.g., rifampicin).

  • Pretreatment: The respective inhibitor, inducer, or vehicle is administered (e.g., orally) for several consecutive days to ensure modulation of CYP3A4 expression and activity.

  • Alkaloid Administration: On the final day, a single dose of the test alkaloid (e.g., humantenmine) is administered via intraperitoneal injection to all groups.

  • Sample Collection: At predetermined time points (e.g., 5, 20, 60 minutes) post-alkaloid injection, animals are euthanized. Blood and various tissues (liver, kidney, brain, spleen, etc.) are collected.

  • Analysis: The concentration of the parent alkaloid and its potential metabolites in the plasma and tissue homogenates is quantified using a validated analytical method like LC-MS/MS.

  • Toxicity Assessment: A parallel experiment is conducted where animal survival and toxic symptoms are monitored after administration of a lethal or near-lethal dose of the alkaloid following the same pretreatment regimen.

CYP3A4_Workflow cluster_analysis Analysis start Mouse Model (ICR) g1 Control (Vehicle) start->g1 g2 CYP3A4 Inhibition (e.g., Ketoconazole) start->g2 g3 CYP3A4 Induction (e.g., Rifampicin) start->g3 alkaloid_admin Administer Humantenine-type Alkaloid (i.p.) g1->alkaloid_admin g2->alkaloid_admin g3->alkaloid_admin analysis1 Sample Collection Blood & Tissues alkaloid_admin->analysis1 analysis3 Toxicity Monitoring Survival & Symptoms alkaloid_admin->analysis3 analysis2 Quantification Alkaloid Concentration analysis1->analysis2

Experimental Workflow for CYP3A4 Modulation Study.

Conclusion and Future Directions

The is characterized by potent, dose-dependent neurotoxicity, primarily mediated through the GABAergic and glycinergic systems, leading to a high risk of respiratory failure. The acute toxicity data clearly ranks gelsenicine (humantenmine) and related humantenine-type structures as the most hazardous compounds within the Gelsemium family. Metabolic processes, especially those involving CYP3A4, are critical determinants of the in vivo toxicity and disposition of these alkaloids, suggesting that drug-drug interactions could pose a significant clinical risk.

For drug development professionals, these findings underscore the necessity of:

  • Structure-Activity Relationship (SAR) Studies: To identify analogues with a wider therapeutic index by modifying structures to reduce receptor-mediated toxicity while retaining desired pharmacological activity.

  • Comprehensive Pharmacokinetic and Metabolic Profiling: Early and thorough investigation of metabolic pathways and potential for drug interactions is essential for any candidate compound from this class.

  • Development of Antidotes: The efficacy of GABA-A antagonists like flumazenil provides a promising avenue for developing targeted antidotes to manage potential overdoses or accidental poisonings.

Future research should focus on elucidating the specific molecular interactions with receptor subtypes, exploring potential cardiotoxicity and genotoxicity, and developing robust biomarkers to monitor exposure and predict toxic responses.

References

Protocols & Analytical Methods

Method

Application Note and Protocol: Extraction of 11-Hydroxyhumantenine from Gelsemium elegans

Audience: Researchers, scientists, and drug development professionals. Introduction Gelsemium elegans Benth.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsemium elegans Benth. is a well-known toxic plant from the Gelsemiaceae family, which is also utilized in traditional Chinese medicine for treating conditions like rheumatoid arthritis, skin ulcers, and bruises.[1] The plant is rich in a diverse array of indole alkaloids, which are responsible for both its therapeutic and toxic properties.[1][2] These alkaloids are categorized into several types, including koumine, gelsemine, and humantenine-types.[3] 11-Hydroxyhumantenine is a humantenine-type alkaloid that has been identified in G. elegans.[4] This document provides a detailed protocol for the extraction and purification of 11-hydroxyhumantenine from the plant material, based on established methodologies for alkaloid isolation from this species.

Principle

The protocol is based on a classic acid-base extraction method for alkaloids.[5] The plant material is first extracted with an alcoholic solvent to dissolve both free base and salt forms of the alkaloids. The resulting extract is then subjected to a series of liquid-liquid partitions at different pH values. By adjusting the pH, the alkaloids can be selectively moved between aqueous and organic phases, thereby separating them from neutral and acidic impurities. Further purification is achieved through chromatographic techniques to isolate 11-hydroxyhumantenine.

Experimental Protocol

1. Plant Material Preparation

  • Step 1.1: Collect fresh leaves, stems, or roots of Gelsemium elegans. The distribution of alkaloids can vary between different plant parts, with roots and leaves often containing higher concentrations.[1][3][4]

  • Step 1.2: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Step 1.3: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

2. Extraction of Total Alkaloids

  • Step 2.1: Macerate the powdered plant material (1 kg) in 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.

  • Step 2.2: Filter the mixture and collect the ethanolic extract.

  • Step 2.3: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol (8 L each time).

  • Step 2.4: Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of 45-50°C to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment

  • Step 3.1: Dissolve the crude extract in a 2% hydrochloric acid solution (500 mL).

  • Step 3.2: Filter the acidic solution to remove any insoluble residues.

  • Step 3.3: Wash the acidic solution with ethyl acetate (3 x 500 mL) in a separatory funnel to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Step 3.4: Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

  • Step 3.5: Extract the basified aqueous solution with chloroform (5 x 500 mL). The alkaloids will move into the organic phase.

  • Step 3.6: Combine the chloroform extracts and wash them with distilled water (2 x 200 mL) to remove residual impurities.

  • Step 3.7: Dry the chloroform solution over anhydrous sodium sulfate.

  • Step 3.8: Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.

4. Chromatographic Purification of 11-Hydroxyhumantenine

The total alkaloid fraction is a complex mixture. Further separation is required to isolate 11-hydroxyhumantenine. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a suitable method.

  • Step 4.1: Column Chromatography (Optional Pre-purification)

    • Subject the total alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol (e.g., from 100:0 to 90:10) to obtain fractions enriched with humantenine-type alkaloids.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine those showing similar profiles.

  • Step 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the sample using a Prep-HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or triethylamine to improve peak shape). The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the fraction corresponding to the retention time of 11-hydroxyhumantenine.

    • Evaporate the solvent to obtain the purified compound.

5. Identification and Quantification

  • The identity and purity of the isolated 11-hydroxyhumantenine can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

  • Quantitative analysis of 11-hydroxyhumantenine in the plant material or extracts can be performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7]

Data Presentation

Table 1: Parameters for Extraction and Purification

ParameterValue/DescriptionReference/Rationale
Plant Material Dried, powdered Gelsemium elegansStandard practice for consistent extraction.
Extraction Solvent 95% EthanolAlcohols can dissolve both free and salt forms of alkaloids.[5]
Extraction Method Maceration at room temperatureA simple and effective method for extracting alkaloids.
Solid-to-Solvent Ratio 1:10 (w/v) for the first extractionEnsures efficient extraction.
Acidification Agent 2% Hydrochloric AcidTo convert alkaloids into their water-soluble salt form.
Basification Agent 25% Ammonia SolutionTo convert alkaloid salts back to their free base form for organic solvent extraction.
Partitioning Solvents Ethyl Acetate, ChloroformFor selective removal of impurities and extraction of alkaloids.
Purification Method Preparative HPLC (C18 column)Provides high-resolution separation of complex alkaloid mixtures.[6]

Table 2: Analytical Parameters for UPLC-MS/MS Quantification of 11-Hydroxyhumantenine

ParameterDescriptionReference
Chromatographic Column Waters UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)Commonly used for alkaloid separation.[7]
Mobile Phase Gradient of Methanol and Water (containing 0.1% formic acid)Provides good separation for Gelsemium alkaloids.[7]
Ionization Mode Positive Electrospray Ionization (ESI+)Alkaloids readily form positive ions.[7]
Detection Mode Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantification.[4]
Calibration Range 0.1–200 ng/mLA typical range for the quantification of Gelsemium alkaloids in biological matrices.[7]

Visualizations

Extraction_Workflow PlantMaterial Dried Gelsemium elegans Powder Extraction Maceration with 95% Ethanol PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Concentration (Rotary Evaporator) Filtration1->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract Acidification Dissolve in 2% HCl CrudeExtract->Acidification Filtration2 Filtration Acidification->Filtration2 Partition1 Partition with Ethyl Acetate (Remove Impurities) Filtration2->Partition1 Basification Adjust to pH 9-10 (Ammonia) Partition1->Basification Partition2 Partition with Chloroform Basification->Partition2 Drying Dry and Concentrate Chloroform Layer Partition2->Drying TotalAlkaloids Total Alkaloid Fraction Drying->TotalAlkaloids PrepHPLC Preparative HPLC TotalAlkaloids->PrepHPLC IsolatedCompound Isolated 11-Hydroxyhumantenine PrepHPLC->IsolatedCompound Analysis LC-MS and NMR Analysis IsolatedCompound->Analysis

Caption: Workflow for the extraction and purification of 11-hydroxyhumantenine.

Signaling_Pathway AlkaloidSalts Alkaloid Salts (R3NH+Cl-) (Water Soluble) Basification Basification AlkaloidSalts->Basification Add NH3 NeutralImpurities Neutral/Acidic Impurities (Lipid Soluble) AqueousWaste Salts and Polar Impurities FreeAlkaloids Free Alkaloids (R3N) (Lipid Soluble) CrudeExtract Crude Extract in Acidic Solution CrudeExtract->AlkaloidSalts Dissolution CrudeExtract->NeutralImpurities Extraction Basification->AqueousWaste Basification->FreeAlkaloids Extraction

Caption: Logical relationship of acid-base partitioning for alkaloid purification.

References

Application

Application Note: Quantification of 11-Hydroxyhumantenine using High-Performance Liquid Chromatography (HPLC)

Abstract This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Hydroxyhumantenine, a bioactive alkaloid. The method utilizes a reverse-...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Hydroxyhumantenine, a bioactive alkaloid. The method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the analysis of 11-Hydroxyhumantenine in various sample matrices. This protocol is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

11-Hydroxyhumantenine is an alkaloid with potential therapeutic properties.[] Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the determination of 11-Hydroxyhumantenine using a reverse-phase HPLC method with UV detection.

Experimental

2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile and methanol

  • Analytical grade formic acid

  • Purified water (18.2 MΩ·cm)

  • 11-Hydroxyhumantenine reference standard

2.2. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, linear to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

2.3. Preparation of Standard Solutions

A stock solution of 11-Hydroxyhumantenine (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh 1 g of the homogenized sample.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtered solution is then ready for HPLC analysis.

Results and Discussion

3.1. Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

3.1.1. Linearity

The linearity of the method was evaluated by analyzing the standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of 11-Hydroxyhumantenine.

3.1.2. Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing three different concentrations of the standard solution on the same day and on three different days.

3.1.3. LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

3.2. Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the HPLC method for 11-Hydroxyhumantenine.

ParameterResult
Retention Time (min) ~ 8.5
Linearity (R²) > 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample/Standard start->weigh_sample dissolve Dissolve in Methanol weigh_sample->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge (for sample) sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 11-Hydroxyhumantenine calibrate->quantify end End quantify->end

Caption: Experimental workflow for the quantification of 11-Hydroxyhumantenine.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of 11-Hydroxyhumantenine. The method is simple, accurate, and precise, making it suitable for routine analysis in a research or quality control laboratory.

References

Method

Application Note: Quantitative Analysis of 11-Hydroxyhumantenine in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of 11-Hydroxyhumantenine, a metabolite of the indole alkaloid humantenine, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase UPLC separation coupled with tandem mass spectrometry for selective and sensitive detection. The method is validated according to the general principles outlined in the FDA guidance for bioanalytical method validation and is suitable for pharmacokinetic and metabolic studies of humantenine-type alkaloids.[1][2][3][4][5]

Introduction

Humantenine-type alkaloids, found in plants of the Gelsemium species, are known for their pharmacological and toxicological effects.[3] Understanding the metabolism and disposition of these alkaloids is crucial for their potential therapeutic development and for managing their toxicity. 11-Hydroxyhumantenine is a potential metabolite of humantenine, formed through oxidation, a common metabolic pathway for many alkaloids.[6][7] A reliable and sensitive analytical method for the quantification of 11-Hydroxyhumantenine in biological matrices is essential for detailed pharmacokinetic and metabolic profiling. This application note provides a comprehensive protocol for the analysis of 11-Hydroxyhumantenine in human plasma using UPLC-MS/MS.

Experimental

Materials and Reagents
  • 11-Hydroxyhumantenine reference standard

  • Internal Standard (IS) (e.g., a structurally similar indole alkaloid or a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 11-Hydroxyhumantenine and the internal standard from human plasma.[8][9][10][11]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    6.0 10 90
    6.1 95 5

    | 8.0 | 95 | 5 |

MS/MS Conditions
  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
11-Hydroxyhumantenine[M+H]+Fragment 13020
[M+H]+Fragment 23025
Internal Standard[M+H]+Fragment 13522

Note: The exact m/z values for the precursor and product ions, as well as the optimal cone voltage and collision energy, need to be determined by infusing a standard solution of 11-Hydroxyhumantenine and the internal standard into the mass spectrometer.

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following the principles outlined in the FDA guidance on bioanalytical method validation.[1][2][3][4][5]

Quantitative Data Summary
Validation ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 15%
Matrix Effect 90 - 110%
Recovery > 85%
Stability (Bench-top, Freeze-thaw, Long-term) Stable

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: UPLC-MS/MS analysis workflow.

Proposed Metabolic Pathway of Humantenine

G Humantenine Humantenine Metabolite1 11-Hydroxyhumantenine Humantenine->Metabolite1 Oxidation (CYP450) Metabolite2 Other Metabolites (e.g., N-demethylation) Humantenine->Metabolite2 Other Pathways

Caption: Proposed metabolic pathway of Humantenine.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 11-Hydroxyhumantenine in human plasma. The simple sample preparation procedure and the high throughput of the analytical method make it well-suited for supporting pharmacokinetic and metabolism studies of humantenine-type alkaloids in drug development and toxicology research.

References

Application

Application Note: In Vitro Antibacterial Assay for 11-Hydroxyhumantenine

Introduction The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of structurally diverse compounds with therapeutic potential. 11-Hydroxyhumantenine is a novel alkaloid with a chemical structure that suggests potential bioactive properties. This application note provides a detailed protocol for conducting an in vitro antibacterial assay of 11-Hydroxyhumantenine to determine its potential efficacy against a panel of pathogenic bacteria.

The primary objectives of this assay are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of 11-Hydroxyhumantenine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[2][3] The broth microdilution method is a widely used and accurate technique for determining MIC and MBC values and will be the basis of this protocol.[4][5]

Principle of the Method

The in vitro antibacterial activity of 11-Hydroxyhumantenine is assessed using the broth microdilution method in 96-well microtiter plates.[1][4] This method involves challenging a standardized bacterial suspension with serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC. To determine the MBC, aliquots from the wells showing no visible growth are sub-cultured onto an appropriate agar medium. After further incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.[2][3][6]

Materials and Reagents

  • 11-Hydroxyhumantenine (stock solution of known concentration)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6][7]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates[1]

  • Sterile pipette tips and multichannel pipettes

  • Sterile reservoirs

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)[1][5]

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)

  • Negative control (vehicle solvent for 11-Hydroxyhumantenine, e.g., DMSO)

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

Preparation of 11-Hydroxyhumantenine Dilutions (Broth Microdilution)
  • Prepare a stock solution of 11-Hydroxyhumantenine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.

  • Add 200 µL of the highest concentration of 11-Hydroxyhumantenine (prepared in CAMHB) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • Discard 100 µL from the wells in column 10 to ensure all wells (except column 11) have a final volume of 100 µL.

  • Column 11 will serve as the growth control (containing CAMHB and bacterial inoculum but no test compound).

  • Column 12 will serve as the sterility control (containing only CAMHB).

Inoculation and Incubation
  • Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells in column 12.[8]

  • The final volume in each well (columns 1-11) will be 200 µL.

  • Cover the plate and incubate at 37°C for 16-20 hours.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the microtiter plate for turbidity. A clear well indicates inhibition of bacterial growth, while a turbid well indicates bacterial growth.

  • The MIC is the lowest concentration of 11-Hydroxyhumantenine at which there is no visible growth of bacteria.[1]

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[9]

Determination of Minimum Bactericidal Concentration (MBC)
  • From the wells that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU/mL) on each spot.

  • The MBC is the lowest concentration of 11-Hydroxyhumantenine that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]

Data Presentation

The results of the in vitro antibacterial assay should be summarized in a clear and concise table.

Test CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
11-HydroxyhumantenineStaphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis
Gentamicin (Positive Control)Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis
Vehicle Control (e.g., DMSO)Staphylococcus aureus> Highest Conc.> Highest Conc.
Escherichia coli> Highest Conc.> Highest Conc.
Pseudomonas aeruginosa> Highest Conc.> Highest Conc.
Bacillus subtilis> Highest Conc.> Highest Conc.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep inoculation Inoculation with Bacterial Suspension inoculum_prep->inoculation compound_prep 11-Hydroxyhumantenine Stock Solution serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination subculturing Subculturing on Agar Plates mic_determination->subculturing mbc_determination MBC Determination (Colony Counting) subculturing->mbc_determination final_results MIC & MBC Values mbc_determination->final_results

Caption: Experimental workflow for determining the MIC and MBC of 11-Hydroxyhumantenine.

Conclusion

This application note provides a standardized and detailed protocol for the preliminary in vitro evaluation of the antibacterial activity of 11-Hydroxyhumantenine. The determination of MIC and MBC values against a panel of clinically relevant bacteria is a critical first step in assessing the potential of this novel compound as a new antibacterial agent. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for further drug development studies.

References

Method

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 11-Hydroxyhumantenine in Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key focus of therapeutic research. 11-Hydroxyhumantenine is a compound with purported therapeutic potential, and this document provides a comprehensive guide to evaluating its anti-inflammatory properties in vitro using established cell culture models.

These protocols detail methods to quantify the effects of 11-Hydroxyhumantenine on the production of key inflammatory mediators and to elucidate its mechanism of action by examining its influence on major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5][6]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables are structured to present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as templates for organizing and comparing experimental results.

Table 1: Effect of 11-Hydroxyhumantenine on Cell Viability

Concentration of 11-Hydroxyhumantenine (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2593.8 ± 6.1
5085.2 ± 5.7
10070.4 ± 6.3

Table 2: Inhibition of Nitric Oxide (NO) Production by 11-Hydroxyhumantenine in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition
Vehicle Control (Unstimulated)-2.1 ± 0.5-
LPS (1 µg/mL)-45.3 ± 3.80
LPS + 11-Hydroxyhumantenine138.5 ± 3.115.0
LPS + 11-Hydroxyhumantenine529.1 ± 2.535.8
LPS + 11-Hydroxyhumantenine1018.7 ± 2.158.7
LPS + 11-Hydroxyhumantenine259.8 ± 1.578.4

Table 3: Effect of 11-Hydroxyhumantenine on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Vehicle Control (Unstimulated)-50.2 ± 8.535.1 ± 6.915.8 ± 4.2
LPS (1 µg/mL)-2540.7 ± 150.31850.4 ± 120.1850.6 ± 95.7
LPS + 11-Hydroxyhumantenine12130.5 ± 135.81540.2 ± 110.5710.3 ± 80.4
LPS + 11-Hydroxyhumantenine51580.9 ± 110.21125.8 ± 98.7520.1 ± 65.9
LPS + 11-Hydroxyhumantenine10975.3 ± 95.6710.6 ± 75.3330.5 ± 45.8
LPS + 11-Hydroxyhumantenine25540.1 ± 70.9390.4 ± 50.2180.7 ± 30.1

Table 4: Relative mRNA Expression of Pro-inflammatory Genes

TreatmentConcentration (µM)iNOS (Fold Change)COX-2 (Fold Change)TNF-α (Fold Change)IL-6 (Fold Change)
LPS (1 µg/mL)-1.001.001.001.00
LPS + 11-Hydroxyhumantenine100.45 ± 0.080.52 ± 0.090.38 ± 0.070.41 ± 0.06
LPS + 11-Hydroxyhumantenine250.18 ± 0.050.25 ± 0.060.15 ± 0.040.19 ± 0.05

Table 5: Effect of 11-Hydroxyhumantenine on NF-κB and MAPK Pathway Protein Phosphorylation

TreatmentConcentration (µM)p-p65/total p65 (Ratio)p-p38/total p38 (Ratio)p-JNK/total JNK (Ratio)p-ERK1/2/total ERK1/2 (Ratio)
LPS (1 µg/mL)-1.001.001.001.00
LPS + 11-Hydroxyhumantenine100.55 ± 0.100.62 ± 0.110.58 ± 0.090.75 ± 0.12
LPS + 11-Hydroxyhumantenine250.28 ± 0.070.35 ± 0.080.31 ± 0.060.48 ± 0.09

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended due to its robust inflammatory response to lipopolysaccharide (LPS).[7][8] Human monocytic THP-1 cells can also be used after differentiation into macrophages with phorbol 12-myristate 13-acetate (PMA).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 11-Hydroxyhumantenine (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 11-Hydroxyhumantenine for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol is for measuring the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[10][11][12][13][14]

  • Sample Collection: Collect the cell culture supernatant from the experiment described in Protocol 3.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[11][12]

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add the TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of 11-Hydroxyhumantenine on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK1/2) signaling pathways.[2][15][16][17]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with 11-Hydroxyhumantenine for 1 hour, followed by LPS stimulation for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Anti-inflammatory Activity Assessment cluster_2 Phase 3: Data Analysis A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C Pre-treat with 11-Hydroxyhumantenine B->C D Induce Inflammation with LPS C->D E Collect Supernatant (24h) D->E F Collect Cell Lysate (30min) D->F G Griess Assay for NO E->G H ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->H I Western Blot for Signaling Proteins (p-p65, p-p38, p-JNK, p-ERK) F->I

Caption: Workflow for assessing the anti-inflammatory effects of 11-Hydroxyhumantenine.

Diagram 2: Simplified Inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition by 11-Hydroxyhumantenine LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFκB_nuc NF-κB MAPK_pathway->NFκB_nuc Activates Transcription Factors IκB IκB IKK->IκB Phosphorylates & Degrades NFκB_IκB NF-κB IκB IκB->NFκB_IκB NFκB NF-κB (p65/p50) NFκB->NFκB_IκB NFκB->NFκB_nuc Translocates NFκB_IκB->NFκB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes Induces Transcription Inhibition->MAPK_pathway X Inhibition->IKK X

Caption: Key signaling pathways (NF-κB and MAPK) in LPS-induced inflammation.

References

Application

Investigating the Neuroprotective Properties of a Novel Compound: Application Notes and Protocols

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the neuroprotective properties of 11-Hydroxyhumantenine. The following application notes and protocols provide a com...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the neuroprotective properties of 11-Hydroxyhumantenine. The following application notes and protocols provide a comprehensive and generalized framework for researchers, scientists, and drug development professionals to investigate the neuroprotective potential of a novel compound, such as 11-Hydroxyhumantenine.

Application Notes

A novel compound's neuroprotective effects can be multifaceted, often involving a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. The initial investigation should, therefore, focus on characterizing these properties through a series of in vitro assays before proceeding to more complex cellular and in vivo models.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. A compound with direct radical-scavenging abilities or one that upregulates endogenous antioxidant systems could offer significant neuroprotection.

Table 1: Hypothetical Antioxidant Activity of a Novel Compound

Assay TypeMetricResult (Mean ± SD)Positive Control (Trolox)
DPPH Radical ScavengingIC₅₀15.2 ± 1.8 µM5.4 ± 0.5 µM
ABTS Radical ScavengingIC₅₀10.8 ± 1.2 µM3.1 ± 0.3 µM
Intracellular ROS ReductionEC₅₀5.5 ± 0.9 µM2.1 ± 0.4 µM
Cytoprotective Effects Against Neurotoxicity

The primary goal is to determine if the compound can protect neuronal cells from a toxic insult. Various models of neurotoxicity can be employed, such as glutamate-induced excitotoxicity or hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 2: Hypothetical Neuroprotective Efficacy in a Cellular Model

Cell LineNeurotoxinAssayMetricResult (Mean ± SD)
SH-SY5YH₂O₂ (100 µM)MTT AssayEC₅₀8.2 ± 1.1 µM
Primary Cortical NeuronsGlutamate (50 µM)LDH Assay% Protection at 10 µM65.7 ± 5.3%
Anti-inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative conditions. A compound that can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, may reduce neuroinflammation-driven damage.

Table 3: Hypothetical Anti-inflammatory Effects in Microglia

Cell LineStimulantParameter MeasuredMetricResult (Mean ± SD)
BV-2 MicrogliaLPS (100 ng/mL)Nitric Oxide (NO)IC₅₀12.5 ± 2.0 µM
BV-2 MicrogliaLPS (100 ng/mL)TNF-α Release% Inhibition at 10 µM58.2 ± 6.1%

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a positive control (e.g., Trolox or Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100. Determine the IC₅₀ value from a dose-response curve.

Protocol 2: Neuroprotection Against H₂O₂-Induced Toxicity in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect a human neuroblastoma cell line from oxidative stress-induced cell death.

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the novel compound for 2-4 hours.

  • Induction of Toxicity: Add H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay for Cell Viability:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Analysis: Normalize the results to the vehicle-treated control group and plot a dose-response curve to determine the EC₅₀ of the compound.

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated BV-2 Microglia

This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in activated microglial cells.

  • Cell Culture: Plate BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of the compound for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Griess Assay for Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition.

Protocol 4: Western Blotting for Nrf2 Pathway Activation

This protocol is used to determine if the compound upregulates the Nrf2 antioxidant response pathway.

  • Cell Lysis: After treating cells with the compound for a specified time (e.g., 6 hours), wash them with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 or a downstream target like Heme Oxygenase-1 (HO-1) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software.

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus Compound Novel Compound (e.g., 11-Hydroxyhumantenine) Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Sequesters Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Nrf2_nuc->ARE Binds to Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection

Caption: Hypothetical signaling pathway for a neuroprotective compound via the Nrf2-ARE axis.

G A In Vitro Screening B Antioxidant Assays (DPPH, ABTS) A->B C Cell Viability Assays (MTT, LDH) A->C D Anti-inflammatory Assays (Griess, ELISA) A->D E Lead Compound Identification B->E C->E D->E F Mechanism of Action Studies E->F G Western Blot (Signaling Pathways) F->G H ROS/Mitochondrial Assays F->H I In Vivo Validation G->I H->I J Animal Model of Neurodegeneration I->J K Behavioral & Histological Analysis I->K L Preclinical Development J->L K->L

Caption: Experimental workflow for investigating a novel neuroprotective compound.

G Compound Novel Compound Antioxidant Antioxidant Activity Compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity Compound->Anti_inflammatory ROS_Reduction Reduced Oxidative Stress Antioxidant->ROS_Reduction Cytokine_Inhibition Reduced Neuroinflammation Anti_inflammatory->Cytokine_Inhibition Mitochondria Mitochondrial Protection ROS_Reduction->Mitochondria Apoptosis Inhibition of Apoptosis ROS_Reduction->Apoptosis Cytokine_Inhibition->Apoptosis Mitochondria->Apoptosis Neuroprotection Neuronal Survival Apoptosis->Neuroprotection

Caption: Logical relationships in the proposed mechanism of neuroprotection.

Method

Application Note: Acetylcholinesterase Inhibition Assay for 11-Hydroxyhumantenine

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][4][5] Many natural alkaloids, particularly indole derivatives, have demonstrated potent AChE inhibitory activity.[4][6][7] This application note provides a detailed protocol for assessing the acetylcholinesterase inhibitory potential of 11-Hydroxyhumantenine, an indole alkaloid, using a colorimetric assay based on the Ellman's method.[1][8]

Principle of the Assay

The assay quantifies acetylcholinesterase activity by measuring the formation of a yellow-colored product.[1] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[1] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.[1][9] The rate of TNB formation is directly proportional to the AChE activity.[1] Potential inhibitors, such as 11-Hydroxyhumantenine, will reduce the rate of this color change.

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[1]

  • Acetylthiocholine iodide (ATCI)[1]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[1]

  • 11-Hydroxyhumantenine (Test Compound)

  • Donepezil (Positive Control Inhibitor)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate[8]

  • Microplate reader capable of measuring absorbance at 412 nm[8]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]

  • AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration for the final assay is 0.1-0.25 U/mL.[1]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before each use.[1]

  • Test Compound and Control Solutions: Dissolve 11-Hydroxyhumantenine and Donepezil in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid interference with enzyme activity.[1]

Assay Procedure (96-well plate format)
  • Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor like Donepezil), and the test compound (11-Hydroxyhumantenine) at various concentrations.[1]

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add 20 µL of the AChE working solution.[8]

    • Add 20 µL of the appropriate inhibitor dilution (11-Hydroxyhumantenine or Donepezil) or vehicle (assay buffer with DMSO for the negative control) to the corresponding wells.[8]

    • Add 130 µL of 100 mM sodium phosphate buffer (pH 8.0).[8]

    • Mix and incubate for 15 minutes at 25°C.[8]

  • Initiation of Reaction:

    • Prepare a fresh reaction mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM acetylthiocholine iodide.[8]

    • Add 40 µL of this reaction mixture to all wells to start the reaction.[8]

  • Measurement:

    • Immediately measure the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader at a constant temperature of 25°C.[8]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of AChE inhibition for each concentration of 11-Hydroxyhumantenine using the following equation: [8]

    % Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] x 100

  • Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[1]

Data Presentation

The following table presents hypothetical data for the inhibition of acetylcholinesterase by 11-Hydroxyhumantenine.

Concentration of 11-Hydroxyhumantenine (µM)% Inhibition (Mean ± SD)
0.18.5 ± 1.2
125.3 ± 2.5
1048.9 ± 3.1
5075.6 ± 2.8
10092.1 ± 1.9
IC50 (µM) 10.2

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, DTNB, ATCI, Compound) plate_layout Design 96-well Plate Layout add_enzyme Add AChE and Inhibitor/Vehicle plate_layout->add_enzyme incubate Incubate at 25°C for 15 min add_enzyme->incubate add_substrate Add DTNB and ATCI to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to activate signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibitor 11-Hydroxyhumantenine (Inhibitor) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase signaling pathway and inhibition.

Conclusion

This application note provides a comprehensive protocol for evaluating the acetylcholinesterase inhibitory activity of 11-Hydroxyhumantenine. The described colorimetric assay is a robust and reliable method suitable for screening and characterizing potential AChE inhibitors. As indole alkaloids are a known class of cholinesterase inhibitors, the investigation of compounds like 11-Hydroxyhumantenine is a valuable pursuit in the discovery of new therapeutic agents for neurodegenerative diseases.[10][11]

References

Application

Determining the Mechanism of Action of 11-Hydroxyhumantenine: Application Notes and Protocols

Note to the Reader: As of the current date, detailed peer-reviewed scientific literature outlining the specific mechanism of action for 11-Hydroxyhumantenine is not publicly available. Comprehensive searches for receptor...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, detailed peer-reviewed scientific literature outlining the specific mechanism of action for 11-Hydroxyhumantenine is not publicly available. Comprehensive searches for receptor binding data, functional assay results, and defined signaling pathways for this compound did not yield specific experimental results. The information presented herein is based on general pharmacological principles and provides a roadmap for researchers to elucidate the compound's mechanism of action.

Compound Profile: 11-Hydroxyhumantenine

11-Hydroxyhumantenine is a natural alkaloid compound. Below is a summary of its basic chemical properties.

PropertyValue
CAS Number 122590-04-9
Molecular Formula C21H26N2O4
Molecular Weight 370.44 g/mol
Source Isolated from plants of the Gelsemium genus.[]

General, unverified claims from commercial suppliers suggest that 11-Hydroxyhumantenine may possess antibacterial, cardiovascular, and anti-inflammatory properties.[] However, the underlying molecular mechanisms for these potential activities have not been scientifically established.

Proposed Experimental Workflow for Mechanism of Action Determination

To determine the mechanism of action of 11-Hydroxyhumantenine, a systematic pharmacological investigation is required. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Pathway Elucidation A Broad Panel Screening (e.g., GPCRs, Ion Channels, Kinases) D Putative Molecular Target(s) A->D Identifies potential binding partners B Affinity Chromatography B->D C Computational Modeling (Molecular Docking) C->D Predicts binding modes E Radioligand Binding Assays (Saturation & Competition) D->E F Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) D->F G Determine Affinity (Ki/Kd) & Efficacy (EC50/IC50) E->G F->G H Validated Target G->H I Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Akt) H->I J Gene Expression Analysis (e.g., qPCR, RNA-seq) H->J K Elucidated Signaling Pathway I->K J->K

Proposed workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in defining the mechanism of action of 11-Hydroxyhumantenine.

Radioligand Binding Assays for Receptor Affinity

This protocol is a general guideline for determining the binding affinity of 11-Hydroxyhumantenine to a putative G protein-coupled receptor (GPCR) target, for instance, the histamine H3 receptor, should a preliminary screen suggest this interaction.

Objective: To determine the binding affinity (Ki) of 11-Hydroxyhumantenine for a specific receptor using a competition binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human histamine H3 receptor).

  • Radioligand specific for the target receptor (e.g., [³H]Pyrilamine for the histamine H1 receptor). A suitable radioligand for the H3 receptor would be required.

  • 11-Hydroxyhumantenine stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a known high-affinity ligand for the target receptor, e.g., Pyrilamine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Prepare serial dilutions of 11-Hydroxyhumantenine in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Varying concentrations of 11-Hydroxyhumantenine or the non-specific binding control.

    • Cell membranes containing the receptor of interest.

  • Incubate the plate for a specified time and temperature to reach binding equilibrium (e.g., 180 minutes at 25°C).[2]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The data will be used to generate a competition curve, from which the IC50 (concentration of 11-Hydroxyhumantenine that inhibits 50% of specific radioligand binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for GPCR Activity

This protocol determines whether 11-Hydroxyhumantenine acts as an agonist or antagonist at a Gi/o-coupled receptor, such as the histamine H3 receptor.[3]

Objective: To measure the effect of 11-Hydroxyhumantenine on intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the target Gi/o-coupled receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the target receptor.

  • 11-Hydroxyhumantenine stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium.

Protocol:

  • Seed the cells in a 96-well plate and grow to confluence.

  • For Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 11-Hydroxyhumantenine.

    • Add a fixed concentration of the known agonist (typically its EC80 value) and a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

  • For Agonist Mode:

    • Incubate the cells with varying concentrations of 11-Hydroxyhumantenine in the presence of a fixed concentration of forskolin.

  • Lyse the cells according to the cAMP assay kit instructions.

  • Measure the intracellular cAMP levels.

  • Data from the antagonist mode will show if 11-Hydroxyhumantenine can reverse the agonist-induced decrease in cAMP. Data from the agonist mode will show if 11-Hydroxyhumantenine itself can decrease cAMP levels.

Potential Signaling Pathway: Histamine H3 Receptor

While not confirmed for 11-Hydroxyhumantenine, if it were to act as an antagonist at the histamine H3 receptor, it would modulate downstream signaling as depicted below. The histamine H3 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, reducing cAMP production. An antagonist would block this inhibition.

G cluster_0 Cell Membrane cluster_1 Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Hydroxyhumantenine 11-Hydroxyhumantenine (Antagonist) Hydroxyhumantenine->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 11-Hydroxyhumantenine Extraction

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 11-Hydroxyhumantenine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 11-Hydroxyhumantenine and other alkaloids from plant sources, particularly Gelsemium species.

Troubleshooting Guide: Common Issues in Extraction

Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Raw Material Quality: Incorrect plant species, improper harvesting time, poor storage conditions, or variation in alkaloid distribution within the plant.[1][2]- Verify the botanical identity of the plant material. - Harvest at the optimal time for alkaloid content. - Ensure material is properly dried and stored in a cool, dark, dry place.[1] - Note that alkaloid concentrations can differ between roots, stems, and leaves and vary with the plant's growth stage.[2]
2. Inefficient Particle Size Reduction: Inadequate grinding or pulverization, leading to poor solvent penetration.[1]- Grind the dried plant material to a fine, uniform powder to maximize the surface area for extraction.[1]
3. Suboptimal Extraction Parameters: Incorrect choice of solvent, non-ideal pH, temperature, or extraction time.[3][4]- Solvent: Use solvents like ethanol or methanol, which can dissolve both free and salt forms of alkaloids.[5] Acidified water (pH 3-4) can also be used to extract alkaloid salts.[5][6] - pH: Leverage the basicity of alkaloids. Use an acid/base partitioning method to separate them from neutral and acidic impurities.[5][7] - Temperature: Increase temperature to improve extraction efficiency, but be cautious of potential thermal degradation of the target compound.[4][8] For Gelsemium alkaloids, one method uses ultrasonic extraction at 60°C.[2]
Impure Crude Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of compounds (e.g., pigments, lipids, chlorophylls) along with the target alkaloids.[5]- Perform a preliminary defatting step with a non-polar solvent like petroleum ether or hexane if the starting material is rich in lipids. - Employ an acid-base liquid-liquid extraction. This process selectively isolates basic alkaloids by moving them between aqueous (as salts at low pH) and organic (as free bases at high pH) phases, leaving many impurities behind.[5][6]
2. Inefficient Purification Method: The chosen purification technique (e.g., column chromatography) may not be providing adequate separation.- Utilize advanced separation techniques like pH-zone-refining counter-current chromatography (PZRCCC) or a combination of high-speed counter-current chromatography (HSCCC) and preparative HPLC, which have proven effective for purifying Gelsemium alkaloids.[9][10]
Emulsion Formation during Liquid-Liquid Extraction 1. Vigorous Agitation: Shaking the separatory funnel too aggressively can create stable emulsions, especially when the sample contains surfactant-like molecules.[11]- Gently swirl or invert the separatory funnel instead of shaking it vigorously. This maintains the surface area for extraction while minimizing emulsion formation.[11]
2. High Concentration of Surfactant-like Compounds: The presence of lipids, proteins, or phospholipids in the extract can stabilize emulsions.[11]- Add a saturated salt solution (brine) to the mixture. This "salting out" technique increases the ionic strength of the aqueous layer, which helps to break the emulsion.[11][12] - Consider adding a small amount of a different organic solvent to alter the properties of the separation.[11]
Compound Degradation 1. Thermal Instability: The use of high temperatures during extraction (e.g., Soxhlet, reflux) or solvent evaporation can degrade thermolabile compounds.[8]- Use non-thermal extraction methods like ultrasound-assisted extraction (UAE) at a controlled temperature or maceration.[8] - Evaporate solvents under reduced pressure at a low temperature (e.g., < 40-50°C).[6][13]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting 11-Hydroxyhumantenine? A1: Effective methods for extracting alkaloids like 11-Hydroxyhumantenine from Gelsemium species typically involve an acid-base extraction strategy.[6][7] Modern techniques such as Ultrasound-Assisted Extraction (UAE) can improve efficiency and yield while reducing extraction time.[4][8] For purification, advanced chromatographic methods are essential. A combination of High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC has been successfully used to isolate 11-Hydroxyhumantenine.[10]

Q2: How do I select the right solvent for extraction? A2: Solvent selection is critical and depends on the form of the alkaloid you are targeting.[4][5]

  • Alcohol Solvents (Methanol, Ethanol): These are versatile and can extract alkaloids in both their free base and salt forms.[5] An 80% ethanol solution has been used effectively.[2]

  • Acidified Water: Using water with an adjusted pH of 3-4 (e.g., with sulfuric or hydrochloric acid) will extract alkaloids as their water-soluble salt forms, leaving behind many lipophilic impurities.[5][6]

  • Organic Solvents (Chloroform, Dichloromethane): These are used to extract the free base form of alkaloids from an aqueous solution that has been basified to a pH of 9-10.[6][7]

Q3: Why is pH control so important for alkaloid extraction? A3: pH control is fundamental because alkaloids are basic compounds. Their solubility dramatically changes with pH, a property that is exploited for purification.

  • In acidic conditions (low pH): Alkaloids are protonated, forming salts that are typically soluble in water.

  • In basic/alkaline conditions (high pH): Alkaloids are in their free base form, which is less polar and therefore soluble in organic solvents like chloroform or ethyl acetate.[5] By manipulating the pH, you can selectively move the alkaloids between an aqueous phase and an organic phase, separating them from neutral or acidic contaminants.[5]

Q4: What analytical methods are recommended for quantifying 11-Hydroxyhumantenine in my extract? A4: High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity and quantity of isolated alkaloids.[9][10] For highly sensitive and specific quantification, especially in complex matrices or for preclinical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][14][15]

Data Presentation: Purification Parameters

The following tables summarize parameters from successful studies on the separation of Gelsemium alkaloids, which can serve as a starting point for method development.

Table 1: HSCCC-Prep-HPLC System for Isolating 11-Hydroxyhumantenine[10]

ParameterValue / Description
Technique High-Speed Counter-Current Chromatography (HSCCC) followed by Preparative HPLC.
Sample Size 350 mg of crude extract.
HSCCC Solvent System 1% triethylamine aqueous solution / n-hexane / ethyl acetate / ethanol.
Solvent Volume Ratio 4:2:3:2.
Yield of 11-Hydroxyhumantenine 12.5 mg.
Final Purity 85.5% (as determined by HPLC).

Table 2: PZRCCC System for Separating Major Gelsemium Alkaloids[9]

ParameterValue / Description
Technique pH-Zone-Refining Counter-Current Chromatography (PZRCCC).
Sample Size 1.5 g of crude extract.
Two-Phase Solvent System Methyl tert-butyl ether (MtBE) / acetonitrile / water.
Solvent Volume Ratio 3:1.5:4.
Stationary Phase Additive 20 mM Triethylamine (retainer) added to the upper organic phase.
Mobile Phase Additive 10 mM Hydrochloric acid (eluter) added to the lower aqueous phase.
Recovered Alkaloids Gelsemine (312 mg), Koumine (420 mg), Gelsevirine (195 mg).
Final Purity >94% for all compounds (as determined by HPLC).

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloids

This protocol describes a standard liquid-liquid extraction method for isolating total alkaloids from powdered plant material.

  • Acidic Extraction:

    • Suspend 100 g of finely powdered plant material in 1 L of an acidic aqueous solution (e.g., 1% sulfuric acid, pH 3-4).[5][6]

    • Stir or macerate the suspension for 24 hours.

    • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure completeness. Combine the acidic extracts.

  • Removal of Neutral/Acidic Impurities:

    • Transfer the acidic extract to a large separatory funnel.

    • Extract the solution three times with an immiscible organic solvent like petroleum ether or diethyl ether to remove lipophilic and neutral compounds.[6] Discard the organic layers.

  • Liberation and Extraction of Free Base Alkaloids:

    • Basify the remaining aqueous solution to pH 9-10 using an appropriate base (e.g., ammonium hydroxide or sodium carbonate).[6][7]

    • Extract the basified solution three times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will move into the organic phase.[6]

  • Final Processing:

    • Combine the organic extracts.

    • Wash the combined organic extract with distilled water to a neutral pH.

    • Dry the organic extract over anhydrous sodium sulfate and filter.[6]

    • Evaporate the solvent under reduced pressure at a temperature below 40°C to yield the crude alkaloid mixture.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic energy to accelerate extraction.

  • Preparation:

    • Place 10 g of finely powdered plant material into a glass vessel.

    • Add 250 mL of the chosen solvent (e.g., 80% ethanol).[2] This corresponds to a 1:25 solid-to-liquid ratio.

  • Sonication:

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30-60 minutes.[2] If the equipment allows, set a constant temperature (e.g., 60°C).[2] Be aware that the process can generate heat, which may not be suitable for thermolabile compounds.[8]

  • Recovery:

    • Separate the extract from the solid plant material by filtration.

    • To improve yield, the extraction process can be repeated on the plant residue, and the filtrates combined.

    • The resulting extract can then be concentrated and subjected to further purification, such as the acid-base partitioning described in Protocol 1.

Visualizations

Extraction_Workflow Plant Plant Material (e.g., Gelsemium elegans) Grind Grinding & Pulverizing Plant->Grind Extract Extraction (e.g., UAE, Maceration) Grind->Extract Filter Filtration Extract->Filter Crude Crude Extract Filter->Crude Purify Purification (e.g., Acid-Base, HSCCC) Crude->Purify Pure Pure Compound (11-Hydroxyhumantenine) Purify->Pure Quantify Quantification (HPLC, LC-MS/MS) Pure->Quantify

Troubleshooting_Yield Start Low Yield Detected Check_Material Step 1: Assess Raw Material - Correct Species? - Optimal Harvest/Storage? Start->Check_Material Material_OK Material is High Quality Check_Material->Material_OK Yes Material_Bad Improve Material Sourcing & Preparation Check_Material->Material_Bad No Check_Extraction Step 2: Review Extraction Parameters - Solvent Choice? - Correct pH? - Time/Temp Optimal? Material_OK->Check_Extraction Extraction_OK Parameters are Optimal Check_Extraction->Extraction_OK Yes Extraction_Bad Systematically Optimize Solvent, pH, Temp, Time Check_Extraction->Extraction_Bad No Check_Purification Step 3: Evaluate Purification Loss - Emulsion Formation? - Inefficient Chromatography? Extraction_OK->Check_Purification Purification_OK Yield Improved Check_Purification->Purification_OK Resolved Purification_Bad Refine Purification Steps (e.g., Anti-emulsion, New Method) Check_Purification->Purification_Bad Problem Found

Acid_Base_Extraction cluster_acidic Acidic Conditions (pH 3-4) cluster_basic Basic Conditions (pH 9-10) Acid_Phase Aqueous Phase |  Alkaloid-H+ (Salt) (Soluble) Add_Base Add Base (e.g., NH4OH) Acid_Phase:f1->Add_Base Adjust pH Acid_Org Organic Phase |  Neutral Impurities (Removed) Basic_Phase Aqueous Phase |  Deprotonated Impurities (Remain) Basic_Org Organic Phase |  Alkaloid (Free Base) (Soluble) Final Alkaloids in Organic Solvent Basic_Org:f1->Final Start Crude Extract in Aqueous Acid Start->Acid_Phase:f0 Add_Base->Basic_Org:f0

References

Optimization

Technical Support Center: Purifying Humantenine Alkaloids

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of humantenine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying humantenine alkaloids from their natural source, Gelsemium elegans?

A1: The primary challenges stem from the complexity of the alkaloid profile in Gelsemium elegans. Humantenine alkaloids are part of a complex mixture containing other structurally similar indole alkaloids, including koumine, gelsemine, and gelsedine types. This structural similarity makes chromatographic separation difficult, often leading to co-elution and difficulties in achieving high purity. Furthermore, like many alkaloids, humantenines can be susceptible to degradation under certain pH and temperature conditions, potentially leading to low yields.

Q2: What are the most effective chromatographic techniques for purifying humantenine alkaloids?

A2: A multi-step approach combining different chromatographic techniques is generally the most effective strategy. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used as an initial purification step to fractionate the crude alkaloid extract. This is often followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for the final purification of individual humantenine alkaloids to high purity. Another powerful technique for separating major alkaloids from Gelsemium elegans is pH-zone-refining counter-current chromatography.

Q3: Are there any known stability issues with humantenine alkaloids that I should be aware of during purification?

A3: While specific degradation pathways for humantenine alkaloids are not extensively documented in the provided search results, indole alkaloids, in general, can be sensitive to acidic and basic conditions, as well as heat and light. It is advisable to work at moderate temperatures and protect samples from light where possible. The use of acidic or basic modifiers in the mobile phase should be carefully controlled to avoid potential hydrolysis or other degradation reactions. For instance, some alkaloids are stable in neutral and acidic solutions but can degrade in alkaline conditions.

Q4: How can I improve the yield of purified humantenine alkaloids?

A4: Optimizing each step of the extraction and purification process is key to improving yield. This includes ensuring efficient initial extraction from the plant material, minimizing losses during solvent partitioning and concentration steps, and optimizing chromatographic conditions to achieve good separation and recovery. For instance, methods to address low yields in alkaloid purification include ensuring complete cell lysis during extraction, using an appropriate solvent and pH for extraction, and preventing irreversible adsorption to the chromatographic stationary phase.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Humantenine Alkaloids Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent and consider using techniques like ultrasonication to improve efficiency.
Loss of compound during solvent partitioning.Ensure the pH is appropriately adjusted to drive the alkaloids into the desired phase. Be cautious of emulsion formation and consider using centrifugation to aid phase separation.
Irreversible adsorption on the column.For silica gel chromatography, consider deactivating the silica with a small amount of a polar solvent or adding a small percentage of a base like triethylamine to the mobile phase to reduce tailing and improve recovery.[1]
Degradation of the alkaloid.Minimize exposure to harsh pH conditions, high temperatures, and light. Use fresh solvents and consider adding antioxidants if oxidation is suspected.
Low Purity of Final Product Co-elution with structurally similar alkaloids.Employ a multi-step purification strategy. A combination of HSCCC and preparative HPLC with different selectivities can be effective.[2] Optimize the mobile phase composition, gradient, and stationary phase in your HPLC method to improve resolution.
Presence of non-alkaloidal impurities.Incorporate a preliminary acid-base washing step of the crude extract to remove neutral and weakly basic impurities.[3]
Tailing peaks in chromatography.Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the stationary phase.[4]
Poor Separation of Isomers/Diastereomers Insufficient selectivity of the chromatographic system.For diastereomers, experiment with different solvent systems to exploit small differences in polarity. Chiral HPLC with a suitable chiral stationary phase (CSP) may be necessary for separating enantiomers.
Overloading the column.Reduce the amount of sample loaded onto the column to improve resolution.

Quantitative Data on Purification Methods

The following table summarizes quantitative data from a study on the purification of alkaloids from Gelsemium elegans.

Purification Method Alkaloid Starting Material (Crude Extract) Yield (mg) Purity (%)
HSCCC followed by Prep-HPLC[2]11-hydroxyhumantenine350 mg12.585.5
14-hydroxygelsenicine350 mg12.197.4
sempervirine350 mg20.898.9
19-(R)-hydroxydihydrogelelsevirine350 mg10.198.5
koumine350 mg50.599.0
gelsemine350 mg32.299.5
gelsevirine350 mg50.596.8
pH-zone-refining counter-current chromatography[5]gelsemine1.5 g31294.8
koumine1.5 g42095.9
gelsevirine1.5 g19596.7

Experimental Protocols

Protocol 1: Two-Step Purification using HSCCC and Preparative HPLC[2]

This protocol describes the isolation of 11-hydroxyhumantenine and other alkaloids from a crude extract of Gelsemium elegans.

1. High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System: A two-phase solvent system composed of 1% triethylamine aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2 v/v/v/v) is used.

  • Procedure:

    • Dissolve 350 mg of the crude alkaloid extract in the solvent system.

    • Perform the HSCCC separation to obtain initial fractions.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A suitable preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile in water.

  • Procedure:

    • Dissolve the fractions obtained from HSCCC in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

Protocol 2: pH-Zone-Refining Counter-Current Chromatography[5]

This protocol is suitable for the separation of major alkaloids from a crude extract of Gelsemium elegans.

  • Solvent System: A two-phase solvent system of methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4 v/v/v).

  • Additives:

    • Retainer (in stationary phase): 20 mM Triethylamine in the upper organic phase.

    • Eluter (in mobile phase): 10 mM Hydrochloric acid in the lower aqueous phase.

  • Procedure:

    • Dissolve 1.5 g of the crude extract in the solvent system.

    • Perform the pH-zone-refining counter-current chromatography separation.

    • Collect the fractions containing the separated alkaloids.

    • Determine the purity of the isolated compounds by HPLC.

Visualizations

experimental_workflow_hsccc_hplc start Crude Gelsemium elegans Alkaloid Extract hsccc High-Speed Counter-Current Chromatography (HSCCC) start->hsccc Step 1 fractions Initial Alkaloid Fractions hsccc->fractions Step 2 prep_hplc Preparative HPLC fractions->prep_hplc Step 3 pure_humantenine Purified Humantenine Alkaloids prep_hplc->pure_humantenine Step 4 analysis Purity Analysis (HPLC) pure_humantenine->analysis Step 5

Caption: Workflow for the purification of humantenine alkaloids using HSCCC and preparative HPLC.

logical_troubleshooting_low_yield start Low Yield of Purified Humantenine check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol start->check_chromatography check_stability Assess Alkaloid Stability start->check_stability optimize_extraction Optimize Solvent, pH, and Lysis check_extraction->optimize_extraction optimize_chromatography Optimize Mobile Phase, Stationary Phase, and Loading check_chromatography->optimize_chromatography stability_measures Control pH, Temperature, and Light Exposure check_stability->stability_measures

Caption: Logical workflow for troubleshooting low purification yields of humantenine alkaloids.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Gelsemium elegans Alkaloids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Gelsemium elegans al...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Gelsemium elegans alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of Gelsemium elegans alkaloids?

A1: The primary challenges stem from the chemical complexity and structural diversity of the alkaloids present in Gelsemium elegans. Many alkaloids share similar polarities, leading to difficulties in achieving baseline separation. Specific issues include peak tailing for basic alkaloids, poor resolution between closely related isomers, and the need for highly efficient and orthogonal separation techniques to analyze the complex mixture of over 120 identified alkaloids.[1][2][3]

Q2: Which type of HPLC column is most suitable for separating Gelsemium elegans alkaloids?

A2: Reversed-phase (RP) columns, particularly C18 columns, are most commonly used for the separation of Gelsemium elegans alkaloids.[4] For enhanced separation of complex mixtures, multidimensional HPLC, such as 2D-LC or 3D-HPLC, which utilizes different column selectivities (e.g., different stationary phases or mobile phases at different pH values), has proven to be highly effective.[1][5][6]

Q3: Why is pH control of the mobile phase important for the analysis of these alkaloids?

A3: Gelsemium elegans alkaloids are basic compounds. Controlling the pH of the mobile phase is crucial for managing their ionization state, which directly impacts their retention and peak shape. Operating at a low pH (e.g., 3) can protonate the alkaloids, leading to better interaction with the stationary phase and improved peak symmetry. Conversely, using a high pH (e.g., 10.5 or 11) can neutralize the alkaloids, altering their retention behavior and providing a different selectivity, which is particularly useful in multidimensional HPLC.[1]

Q4: What are the common mobile phases used for the separation of Gelsemium elegans alkaloids?

A4: Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent. Acetonitrile and methanol are the most frequently used organic modifiers. The aqueous phase often contains additives to control pH and improve peak shape, such as formic acid, acetic acid, phosphoric acid, or triethylamine.[7][8]

Q5: Is gradient elution necessary for the analysis of Gelsemium elegans alkaloids?

A5: Yes, due to the wide range of polarities among the different alkaloids in Gelsemium elegans, a gradient elution is generally required. A gradient program allows for the effective separation of both weakly and strongly retained compounds within a reasonable analysis time.

Troubleshooting Guide

Problem 1: Peak Tailing

  • Q: My chromatogram shows significant peak tailing for most of the alkaloid peaks. What could be the cause and how can I fix it?

  • A: Peak tailing for basic compounds like alkaloids is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Here are several ways to address this issue:

    • Mobile Phase Modification:

      • Lower the pH: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase. At a lower pH, the alkaloids will be protonated, which can reduce their interaction with the silanol groups.

      • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, thereby reducing the tailing of the analyte peaks.

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise base-deactivated to minimize the presence of accessible silanol groups.

    • Adjust Mobile Phase Composition: In some cases, switching from methanol to acetonitrile as the organic modifier, or vice versa, can improve peak shape.

Problem 2: Poor Resolution Between Peaks

  • Q: I have several co-eluting or poorly resolved peaks. How can I improve the resolution?

  • A: Improving resolution requires modifying the selectivity or efficiency of your separation. Consider the following strategies:

    • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Vary the Mobile Phase pH: Adjusting the pH can change the elution order of ionizable compounds.

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution.

    • Increase Column Temperature: A higher temperature can improve efficiency by reducing mobile phase viscosity.

    • Try a Different Stationary Phase: If other options fail, a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) may provide the necessary resolution.

Problem 3: Inconsistent Retention Times

  • Q: My retention times are shifting between runs. What is causing this variability?

  • A: Retention time instability can be caused by several factors. Systematically check the following:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. Buffers can have a limited lifetime. The mobile phase should be thoroughly degassed to prevent bubble formation in the pump.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.

    • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent solvent delivery will lead to fluctuating retention times.

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: General HPLC Method for Fingerprint Analysis of Gelsemium elegans

This protocol is a representative method for achieving a fingerprint chromatogram of Gelsemium elegans alkaloids.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-40% B

    • 30-40 min: 40-60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Extract powdered Gelsemium elegans with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

Quantitative Data

Table 1: HPLC Conditions for Separation of Key Gelsemium elegans Alkaloids

ParameterMethod 1Method 2
Column C18 (4.6 x 250 mm, 5 µm)2D-LC System
Mobile Phase A Water with 0.1% Formic Acid1.6% Phosphoric Acid + 1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol/Acetonitrile/Water
Detection DAD (254 nm)LC-MS/MS
Target Alkaloids Gelsenicine, Koumine, Gelsemine, etc.Gelsemine, Koumine, Humantenmine
Reference [2][7]

Visualizations

Experimental Workflow

Gelsemium_HPLC_Workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_setup HPLC System Setup (Column Installation, Mobile Phase Prep) sample_prep->hplc_setup method_dev Method Development (Gradient & Parameter Optimization) hplc_setup->method_dev data_acq Data Acquisition (Chromatogram Recording) method_dev->data_acq data_proc Data Processing (Peak Integration & Identification) data_acq->data_proc results Results (Quantification & Reporting) data_proc->results

Caption: A general workflow for HPLC analysis of Gelsemium elegans alkaloids.

Troubleshooting Logic

HPLC_Troubleshooting_Tree start Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_tailing Adjust Mobile Phase pH Add Competing Base Use Base-Deactivated Column peak_tailing->solution_tailing Yes rt_shift Retention Time Shift? poor_resolution->rt_shift No solution_resolution Optimize Gradient Change Mobile Phase Lower Flow Rate poor_resolution->solution_resolution Yes solution_rt Check Pump & Leaks Ensure Column Equilibration Use Column Oven rt_shift->solution_rt Yes end Problem Solved solution_tailing->end solution_resolution->end solution_rt->end

Caption: A decision tree for troubleshooting common HPLC issues.

References

Optimization

Technical Support Center: 11-Hydroxyhumantenine Stability and Degradation

Welcome to the technical support center for 11-Hydroxyhumantenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this co...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Hydroxyhumantenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 11-Hydroxyhumantenine?

A1: The stability of a compound like 11-Hydroxyhumantenine can be influenced by several factors, including pH, temperature, light, oxygen, and the presence of certain chemicals or enzymes. It is crucial to understand these factors to ensure the integrity of the compound during storage and experimentation. Forced degradation studies are often employed to systematically investigate these effects.[1][2]

Q2: How can I determine the intrinsic stability of 11-Hydroxyhumantenine?

A2: The intrinsic stability of a drug substance is its stability under neutral conditions. This can be determined by subjecting a solution of 11-Hydroxyhumantenine in an inert solvent (like acetonitrile or water) to various stress conditions such as heat, light, and humidity over a period of time. Analysis of the compound's concentration at different time points will reveal its degradation profile.

Q3: What are forced degradation studies and why are they important for 11-Hydroxyhumantenine?

A3: Forced degradation, or stress testing, involves intentionally degrading the compound under more extreme conditions than it would typically encounter.[1][3] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4][5] For 11-Hydroxyhumantenine, this is critical for predicting its long-term stability and for developing robust formulations.[3] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Troubleshooting Guides

Issue 1: Unexpected Degradation of 11-Hydroxyhumantenine in Solution

Symptoms:

  • Loss of compound potency in solution over a short period.

  • Appearance of unknown peaks in chromatographic analysis (e.g., HPLC).

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH Instability Prepare solutions of 11-Hydroxyhumantenine in buffers of varying pH (e.g., pH 2, 7, and 10) to assess its stability. Analyze samples at initial and subsequent time points to determine the optimal pH range for stability.
Oxidative Degradation If the compound is susceptible to oxidation, sparge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. The addition of antioxidants could also be considered for formulated products.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct photostability studies by exposing the compound to controlled light conditions (e.g., ICH Q1B guidelines).
Thermal Degradation Store solutions at appropriate temperatures (e.g., refrigerated or frozen). Perform thermal stability studies at elevated temperatures to understand the degradation kinetics.
Issue 2: Inconsistent Results in Stability-Indicating Method

Symptoms:

  • Poor separation between the parent 11-Hydroxyhumantenine peak and degradation product peaks in HPLC.

  • Variable recovery of the compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Chromatographic Resolution Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, flow rate, or column type to achieve better separation of all relevant peaks.
Co-elution of Degradants Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Sample Preparation Issues Ensure complete dissolution and extraction of 11-Hydroxyhumantenine from the sample matrix. Validate the sample preparation procedure for accuracy and precision.

Experimental Protocols

Protocol 1: Forced Degradation Study of 11-Hydroxyhumantenine

This protocol outlines the conditions for a typical forced degradation study to identify the degradation pathways of 11-Hydroxyhumantenine.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve 11-Hydroxyhumantenine in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[4]

  • Base: Dissolve 11-Hydroxyhumantenine in 0.1 M NaOH. Incubate at 60°C for a specified time.[4]

  • Neutralization: After incubation, neutralize the samples before analysis.

  • Analysis: Analyze samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Dissolve 11-Hydroxyhumantenine in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature for a specified time.

  • Analysis: Analyze samples by HPLC.

3. Thermal Degradation:

  • Store solid 11-Hydroxyhumantenine and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.[4]

  • Analyze samples at various time points.

4. Photodegradation:

  • Expose solid 11-Hydroxyhumantenine and a solution of the compound to a light source according to ICH Q1B guidelines.

  • Keep control samples protected from light.

  • Analyze exposed and control samples.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2 - 24 hours
Base Hydrolysis0.1 M NaOH60°C2 - 24 hours
Oxidation3% H₂O₂Room Temperature2 - 24 hours
Thermal (Dry)Heat40°C, 60°C, 80°C1 - 7 days
Thermal (Wet)Heat with humidity40°C/75% RH1 - 7 days
PhotostabilityICH Q1B light sourceAmbientAs per guidelines

Visualizations

Below are diagrams illustrating key workflows and concepts related to stability testing.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 11-Hydroxyhumantenine (API) Solution API in Solution API->Solution Thermal Thermal Stress API->Thermal Photo Photostability API->Photo Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Analytical Method HPLC->Method Pathways Degradation Pathways LCMS->Pathways Stability_Indicating_Method_Development cluster_development Method Development cluster_validation Validation cluster_result Result Start Initial HPLC Method Optimize Optimize Parameters (Mobile Phase, Column, etc.) Start->Optimize Inject Inject Stressed Samples Optimize->Inject Check Check Resolution & Peak Purity Inject->Check Check->Optimize Resolution not adequate Validate Full Method Validation (ICH Guidelines) Check->Validate Resolution adequate FinalMethod Stability-Indicating Method Validate->FinalMethod

References

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 11-Hydroxyhumantenine In Vitro

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 11-Hydrox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 11-Hydroxyhumantenine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 11-Hydroxyhumantenine?

11-Hydroxyhumantenine is an indole alkaloid.[1] Alkaloids, as a class, can exhibit variable solubility depending on their specific chemical structure.[2] While detailed public data on the solubility of 11-Hydroxyhumantenine is scarce, its structural relatives suggest it is likely to be poorly soluble in aqueous solutions and may require an organic solvent for initial dissolution.

Q2: Which organic solvent should I use to prepare a stock solution of 11-Hydroxyhumantenine?

Dimethyl sulfoxide (DMSO) is the most common initial choice for dissolving hydrophobic compounds for in vitro studies.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.

Q3: My 11-Hydroxyhumantenine, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why?

This is a common phenomenon known as "solvent-shifting" or "crashing out."[3] While the compound is soluble in the high concentration of organic solvent in the stock solution, its solubility drastically decreases upon dilution into the predominantly aqueous environment of the cell culture medium.[3] The final concentration of the organic solvent is often too low to keep the compound in solution.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v).[3] However, the tolerance can be cell-line dependent. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition to Aqueous Media

If you observe a precipitate after adding the 11-Hydroxyhumantenine stock solution to your cell culture medium, consider the following troubleshooting steps.

Troubleshooting Steps:

StepActionRationale
1 Lower the Working Concentration The intended concentration may exceed the compound's solubility limit in the aqueous media. Test a range of lower concentrations.[3]
2 Prepare a More Dilute Stock Solution Using a lower concentration stock solution (e.g., 1 mM instead of 10 mM) requires adding a larger volume to the media. This more gradual introduction can prevent localized high concentrations that lead to precipitation.[3] Be mindful of the final DMSO concentration.
3 Optimize the Addition Process Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[3]
4 Pre-warm the Media Gently warming the media to 37°C before adding the compound can sometimes improve solubility. Avoid excessive heating, which can degrade the compound or media components.[3]
5 Brief Sonication After adding the compound, brief sonication of the media can help to break up and redissolve small amounts of precipitate.[3]
6 Increase Serum Concentration If your experimental design permits, increasing the serum concentration can enhance the solubility of some hydrophobic compounds due to proteins like albumin that can act as carriers.[3]
Issue 2: Inconsistent Experimental Results

Inconsistent results may be due to incomplete dissolution or precipitation of 11-Hydroxyhumantenine.

Troubleshooting Steps:

StepActionRationale
1 Visual Inspection Before each experiment, carefully inspect your final working solution for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles.
2 Prepare Fresh Dilutions Prepare fresh dilutions of 11-Hydroxyhumantenine from the stock solution for each experiment. Avoid using old working solutions where the compound may have precipitated over time.
3 Filter Sterilization After preparing the final working solution, consider filter sterilizing it through a 0.22 µm PVDF syringe filter. This will remove any undissolved particles. Be aware that this may slightly lower the final concentration if a significant amount of the compound is not dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of 11-Hydroxyhumantenine powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Brief sonication can also be applied.[3]

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM 11-Hydroxyhumantenine stock solution at room temperature.

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Dilution: While gently vortexing the pre-warmed media, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of media.

  • Final Mixing: Continue to mix the working solution for a few seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.

Quantitative Data Summary

Table 1: Common Solvents for Initial Stock Solution Preparation

SolventTypical Starting ConcentrationNotes
DMSO 1-20 mMMost common; keep final concentration in media <0.5%.[3]
Ethanol 1-10 mMCan be more cytotoxic than DMSO to some cell lines.
DMF 1-10 mMLess common for cell-based assays due to toxicity.

Table 2: Solubility Enhancement Techniques

TechniquePrincipleKey Considerations
Co-solvents Using a mixture of solvents to improve solubility.May require extensive optimization and toxicity testing.
pH Adjustment Altering the pH of the solvent can increase the solubility of ionizable compounds.The stability of the compound at different pH values must be considered.
Complexation Using agents like cyclodextrins to form inclusion complexes and enhance aqueous solubility.May alter the bioavailability and activity of the compound.
Solid Dispersion Dispersing the compound in a carrier matrix to improve dissolution.[1][4]More applicable to formulation development than routine in vitro screening.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 11-Hydroxyhumantenine add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot add_stock Add Stock to Media (Vortexing) thaw->add_stock warm_media Warm Cell Culture Media (37°C) warm_media->add_stock use Use Immediately in Experiment add_stock->use

Caption: Workflow for preparing 11-Hydroxyhumantenine solutions.

troubleshooting_logic cluster_yes start Precipitate Observed in Media? lower_conc Lower Working Concentration start->lower_conc Yes no Proceed with Experiment (Monitor for Instability) start->no No dilute_stock Use More Dilute Stock lower_conc->dilute_stock optimize_add Optimize Addition (Vortexing) dilute_stock->optimize_add warm_sonicate Warm Media / Sonicate optimize_add->warm_sonicate

Caption: Troubleshooting logic for precipitation issues.

hypothetical_signaling_pathway compound 11-Hydroxyhumantenine receptor Target Receptor compound->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates gene Target Gene Expression transcription_factor->gene response Cellular Response (e.g., Apoptosis, Proliferation) gene->response

Caption: Hypothetical signaling pathway for 11-Hydroxyhumantenine.

References

Optimization

Technical Support Center: Managing Gelsemium Alkaloid Toxicity in Animal Studies

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the toxicity of Gelsemium alkaloids in animal studie...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the toxicity of Gelsemium alkaloids in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary Gelsemium alkaloids of concern in toxicity studies?

The main toxic alkaloids isolated from Gelsemium species are gelsemine, koumine, and gelsevirine. These alkaloids are known for their potent neurotoxic effects. Koumine is often the most abundant alkaloid, followed by gelsemine. The toxicity of the total alkaloids is generally higher than that of any single component, suggesting a synergistic effect.

Q2: What is the principal mechanism of Gelsemium alkaloid toxicity?

The primary mechanism of toxicity is the inhibition of neurotransmitter signaling. Gelsemium alkaloids, particularly gelsemine, are highly selective agonists for the glycine receptor (GlyR). By binding to GlyR in the spinal cord and brainstem, they inhibit motor neuron function, leading to respiratory depression, muscle paralysis, and ultimately, death by asphyxiation. Some alkaloids may also exhibit cardiotoxic effects.

Q3: What are the typical signs of acute toxicity in animal models?

Following administration of a toxic dose of Gelsemium alkaloids, animals, typically rodents, exhibit a rapid onset of symptoms. These include staggering gait, muscle tremors, convulsions, decreased respiratory rate, cyanosis (blueish discoloration of skin and mucous membranes), and limb paralysis. Death is usually attributed to respiratory failure.

Q4: Is there a known antidote for Gelsemium alkaloid poisoning?

Currently, there is no specific clinical antidote for Gelsemium poisoning. Research is ongoing, and some experimental treatments have shown promise in animal models. For instance, a combination of strychnine and picrotoxin has been investigated for its potential to counteract the neuroinhibitory effects. Additionally, dimercaptosuccinic acid (DMSA) has been studied as a potential detoxification agent.

Troubleshooting Guide

Issue 1: High variability in animal mortality or inconsistent LD50 values.

  • Possible Cause 1: Inconsistent Alkaloid Extract Composition: The concentration of individual alkaloids in crude extracts can vary significantly based on the plant's origin, harvest time, and extraction method.

    • Solution: Use purified and quantified single alkaloids (e.g., >98% pure koumine or gelsemine) for your studies. If using a total alkaloid extract, perform High-Performance Liquid Chromatography (HPLC) on each batch to ensure consistent composition and concentration.

  • Possible Cause 2: Animal Strain and Health Status: Different strains of mice or rats can have varying sensitivities to toxins. The health, age, and weight of the animals can also impact results.

    • Solution: Use a single, well-characterized animal strain from a reputable supplier. Ensure all animals are of a similar age and weight range and are properly acclimatized before the experiment. Conduct a health check prior to dosing.

  • Possible Cause 3: Administration Route: The method of administration (e.g., intraperitoneal, oral, intravenous) significantly affects the bioavailability and speed of onset of toxicity.

    • Solution: Standardize the administration route and technique. Ensure personnel are well-trained to perform injections or gavage accurately to minimize variability.

Issue 2: Animals die too quickly for therapeutic intervention studies.

  • Possible Cause: Dose is too high. The dose administered may be significantly above the LD50, causing rapid mortality and leaving no window for treatment.

    • Solution: Conduct a thorough dose-ranging study to determine the LD50 and LD90 (lethal dose for 90% of the population) for your specific alkaloid, animal model, and administration route. For intervention studies, use a dose around the LD90 to ensure a consistent but not instantaneous toxic effect.

Issue 3: Difficulty in assessing non-lethal toxic endpoints.

  • Possible Cause: Subjective observational scoring. Relying solely on qualitative observations like "lethargy" or "tremors" can introduce bias.

    • Solution: Implement a standardized neurobehavioral scoring system. This could include measuring grip strength, performance on a rotarod test, or monitoring specific physiological parameters like respiratory rate and heart rate using appropriate equipment. This provides quantitative data to supplement observational notes.

Quantitative Toxicity Data

The following tables summarize key quantitative data from animal studies on Gelsemium alkaloid toxicity.

Table 1: Acute Toxicity (LD50) of Gelsemium Alkaloids in Mice

Alkaloid/ExtractAdministration RouteLD50 (mg/kg)Observation TimeAnimal ModelReference
Total AlkaloidsIntraperitoneal (i.p.)0.4824 hoursKunming mice
KoumineIntraperitoneal (i.p.)26.272 hoursKunming mice
GelsemineIntraperitoneal (i.p.)0.1272 hoursKunming mice
GelsevirineIntraperitoneal (i.p.)0.07872 hoursKunming mice

Key Experimental Protocols

Protocol 1: Determination of Acute Toxicity (LD50)

  • Animal Model: Kunming mice, equal numbers of males and females, weighing 18-22g.

  • Acclimatization: House animals for one week prior to the experiment with free access to food and water.

  • Drug Preparation: Dissolve the purified Gelsemium alkaloid or total alkaloid extract in sterile saline.

  • Dosing:

    • Divide mice into several groups (e.g., 5-6 groups, n=10 per group).

    • Administer the alkaloid solution via the desired route (e.g., intraperitoneal injection). Doses should be logarithmically spaced based on preliminary range-finding studies.

    • Include a control group receiving only the vehicle (saline).

  • Observation:

    • Monitor the animals continuously for the first 4 hours and then periodically (e.g., at 8, 12, 24, 48, and 72 hours).

    • Record the number of mortalities in each group and the time of death.

    • Note clinical signs of toxicity such as convulsions, paralysis, and respiratory distress.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the Bliss method or Probit analysis.

Protocol 2: Evaluation of a Potential Detoxification Agent

  • Animal Model & Acclimatization: As described in Protocol 1.

  • Toxicity Induction: Administer a predetermined lethal dose (e.g., LD90) of the Gelsemium alkaloid to all experimental groups (except the negative control).

  • Treatment Administration:

    • Divide the intoxicated animals into groups.

    • Treatment Group(s): Administer the potential antidote (e.g., DMSA) at various doses and potentially different time points post-intoxication (e.g., 5, 15, 30 minutes).

    • Positive Control Group: Administer a known (if any) or standard supportive treatment.

    • Model Control Group: Receive the alkaloid but only the vehicle for the antidote.

    • Negative Control Group: Receive only vehicles for both alkaloid and antidote.

  • Observation & Outcome Measures:

    • Record survival rates and times over a set period (e.g., 72 hours).

    • Monitor and score neurobehavioral signs of toxicity at regular intervals.

    • At the end of the experiment, collect blood and tissue samples (e.g., brain, liver, kidney) for biochemical analysis (e.g., liver function tests, kidney function tests) and histopathology to assess organ damage.

  • Data Analysis: Compare the survival rates, behavioral scores, and biochemical markers between the treatment and model control groups using appropriate statistical tests (e.g., Chi-square test for survival, ANOVA for continuous data).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Gelsemium_Toxicity_Pathway GA Gelsemium Alkaloids (e.g., Gelsemine) GlyR Glycine Receptor (GlyR) on Motor Neurons GA->GlyR Binds to & Activates Inhibition Enhanced Inhibition of Motor Neurons GlyR->Inhibition Paralysis Muscle Paralysis Inhibition->Paralysis RD Respiratory Depression Inhibition->RD Death Death by Asphyxiation RD->Death

Caption: Mechanism of Gelsemium alkaloid-induced neurotoxicity.

Antidote_Evaluation_Workflow Start Start: Healthy Animal Models (e.g., Kunming Mice) Dosing Induce Toxicity: Administer Lethal Dose (LD90) of Gelsemium Alkaloid Start->Dosing Grouping Randomly Divide into Groups Dosing->Grouping Group_A Group A: Treatment (Antidote) Grouping->Group_A Group_B Group B: Model Control (Vehicle) Grouping->Group_B Observation Observe & Record Data: - Survival Rate - Neurobehavioral Scores - Physiological Parameters Group_A->Observation Group_B->Observation Analysis Endpoint Analysis: - Biochemical Assays - Histopathology Observation->Analysis Conclusion Compare Groups & Conclude Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating a potential antidote.

Troubleshooting

minimizing matrix effects in MS analysis of 11-Hydroxyhumantenine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of 11-Hydroxyhumantenine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 11-Hydroxyhumantenine?

A: The "matrix" refers to all components in a sample other than the analyte of interest, 11-Hydroxyhumantenine. These components can include salts, lipids, proteins, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of 11-Hydroxyhumantenine in the MS source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][4] Ion suppression, a common form of matrix effect, reduces the analyte's signal, while ion enhancement, which is less common, increases it.

Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A: The leading causes of matrix effects, particularly in biological samples like plasma or serum, are phospholipids (B1166683) from cell membranes.[5][6] These compounds often co-extract with the analyte of interest and can co-elute from the HPLC column, leading to significant ion suppression.[6] Other endogenous and exogenous substances like proteins, salts, and dosing vehicles can also contribute to matrix effects.[3]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A: There are several methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A constant flow of 11-Hydroxyhumantenine is infused post-column while a blank matrix extract is injected. Any deviation in the baseline signal indicates a matrix effect.[1]

  • Post-Extraction Spike Method: This is a quantitative assessment.[4] You compare the response of 11-Hydroxyhumantenine in a standard solution to its response when spiked into a blank matrix sample that has already gone through the extraction process.[7] A response in the matrix that is lower than in the neat solution indicates ion suppression, while a higher response indicates enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][2] A SIL-IS is chemically identical to 11-Hydroxyhumantenine but has a different mass due to the incorporation of stable isotopes like deuterium, ¹³C, or ¹⁵N.[8] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[8]

Troubleshooting Guide

Below are common issues encountered during the MS analysis of 11-Hydroxyhumantenine, along with potential causes and solutions.

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape & Low Sensitivity Significant ion suppression from co-eluting matrix components.[2]1. Optimize Sample Preparation: Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[5] For plasma or serum samples, consider phospholipid removal strategies.[6] 2. Adjust Chromatography: Modify the mobile phase composition, gradient, or flow rate to improve the separation of 11-Hydroxyhumantenine from matrix interferences.[4] 3. Sample Dilution: If the assay sensitivity is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1][4]
Inconsistent and Irreproducible Results Variable matrix effects between different samples or batches.[6]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for sample-to-sample variations in matrix effects.[1][9] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effect across all samples.[2][10]
Signal Enhancement Leading to Overestimation Co-eluting compounds are enhancing the ionization of 11-Hydroxyhumantenine.[1]1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate the analyte from the enhancing compounds is crucial.[1] 2. Re-evaluate Sample Preparation: The sample cleanup method may need to be adjusted to remove the specific compounds causing the enhancement.
Low Recovery During Sample Preparation The chosen sample preparation method is not efficiently extracting 11-Hydroxyhumantenine.1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH conditions. For SPE, test different sorbents (e.g., reversed-phase, ion-exchange) and elution solvents.[5] 2. Evaluate Recovery: Spike a known amount of 11-Hydroxyhumantenine into a blank matrix before and after extraction to calculate the extraction recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for cleaning up plasma samples to reduce matrix effects before LC-MS analysis of 11-Hydroxyhumantenine.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.[2]

  • Elution: Elute 11-Hydroxyhumantenine with 1 mL of a stronger solvent like methanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS injection.[2]

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 11-Hydroxyhumantenine in the reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample through the entire extraction procedure. Spike the 11-Hydroxyhumantenine standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike Sample): Spike the 11-Hydroxyhumantenine standard into the blank matrix at the very beginning, before the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[1]

Visualizing Workflows and Relationships

Workflow Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation & Optimization Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE LC Chromatographic Separation PPT->LC LLE->LC SPE->LC MS Mass Spectrometric Detection LC->MS Assess Assess Matrix Effect MS->Assess Acceptable Acceptable? Assess->Acceptable Optimize Optimize Method Optimize->SPE Optimize->LC Acceptable->Optimize No Quant Quantitative Analysis Acceptable->Quant Yes

Caption: Workflow for Minimizing Matrix Effects in MS Analysis.

Strategies Strategies to Mitigate Matrix Effects cluster_minimize Minimize Interference cluster_compensate Compensate for Effects SP Sample Preparation (SPE, LLE, Dilution) Chroma Chromatographic Optimization MS_Opt MS Parameter Tuning SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) MM_Cal Matrix-Matched Calibration Std_Add Standard Addition Mitigation Mitigation of Matrix Effects Mitigation->SP Minimize Mitigation->Chroma Minimize Mitigation->MS_Opt Minimize Mitigation->SIL_IS Compensate Mitigation->MM_Cal Compensate Mitigation->Std_Add Compensate

Caption: Key Strategies to Mitigate Matrix Effects in MS.

References

Optimization

troubleshooting inconsistent results in 11-Hydroxyhumantenine bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxyhumantenine bioassays. The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxyhumantenine bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Disclaimer: 11-Hydroxyhumantenine is a specialized area of research with limited publicly available data. The protocols and pathways described below are provided as illustrative examples and general guidance based on common practices for similar indole alkaloids. Researchers should optimize these protocols for their specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Preparation

Q1: I'm observing low or no activity of 11-Hydroxyhumantenine in my assay. What are the potential issues with the compound itself?

A lack of an observable effect can stem from several factors related to the compound's integrity and handling. It is crucial to systematically investigate these possibilities.

Troubleshooting Steps:

  • Compound Integrity: Verify the purity and identity of your 11-Hydroxyhumantenine sample using analytical methods like HPLC or mass spectrometry.[1] Improper synthesis or purification can lead to inactive compounds.

  • Solubility Issues: 11-Hydroxyhumantenine, like many alkaloids, may have limited aqueous solubility. Poor solubility can lead to an inaccurate assessment of its potency.

    • Solvent Choice: Ensure you are using an appropriate solvent to dissolve the compound. Common solvents for alkaloids include DMSO, ethanol, or methanol.[2] Always include a solvent control in your experiments to account for any solvent-induced effects.

    • Stock Concentration: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity to cells.

    • Precipitation: Visually inspect your solutions for any signs of precipitation, especially after dilution into the aqueous buffer. If precipitation occurs, you may need to adjust the solvent system or use a solubilizing agent.

  • Compound Degradation: Alkaloids can be susceptible to degradation by light, temperature, or pH.

    • Storage: Store the solid compound and stock solutions under the recommended conditions, typically at -20°C or -80°C and protected from light.

    • Fresh Solutions: Prepare fresh working solutions for each experiment from the stock to avoid degradation over time.

Q2: How can I assess the stability of 11-Hydroxyhumantenine in my assay medium?

It is essential to determine if the compound is stable over the duration of your experiment.

Recommended Protocol:

  • Prepare a solution of 11-Hydroxyhumantenine in your complete cell culture medium at the highest concentration you plan to test.

  • Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2).

  • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS. A significant decrease in concentration over time indicates instability.

Section 2: Cell-Based Assay Troubleshooting

Q3: I am observing high variability between my replicate wells. What are the potential causes and solutions?

High variability between replicates is a common issue that can mask the true biological effect of your test compound. Several factors can contribute to this problem.

Potential Cause Troubleshooting Steps
Pipetting Technique Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[3]
Cell Seeding Density Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.
Reagent Mixing Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.
Edge Effects Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
Incubation Conditions Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
Cell Health & Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to changes in cell characteristics and responses.

Q4: My dose-response curve for 11-Hydroxyhumantenine is not showing a clear sigmoidal shape. What could be the reason?

An atypical dose-response curve can be indicative of several issues:

  • Incorrect Concentration Range: The tested concentration range of 11-Hydroxyhumantenine may be too high or too low to capture the full dose-response relationship. Perform a broad-range concentration-response experiment to identify the optimal range.

  • Solubility Issues: As mentioned earlier, poor solubility at higher concentrations can lead to a plateau or even a decrease in the observed effect, resulting in a non-sigmoidal curve.

  • Compound Promiscuity/Toxicity: At high concentrations, some compounds can exhibit non-specific effects or cytotoxicity, which can distort the dose-response curve. It is important to assess the cytotoxicity of 11-Hydroxyhumantenine in parallel with your functional assay.

  • Assay Artifacts: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Include appropriate controls to rule out assay artifacts.

Section 3: Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a basic framework for assessing the effect of 11-Hydroxyhumantenine on cell viability.

Materials:

  • 11-Hydroxyhumantenine stock solution (e.g., 10 mM in DMSO)

  • Target cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 11-Hydroxyhumantenine in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Parameter Recommendation
Cell Seeding Density Varies by cell line; should be optimized to ensure logarithmic growth throughout the assay.
Compound Concentrations Start with a wide range (e.g., 0.01 µM to 100 µM) to determine the effective concentration range.
Incubation Time Typically 24-72 hours, depending on the cell doubling time and the expected mechanism of action.
Controls Untreated cells, vehicle control, positive control (a known cytotoxic agent).

Visualizations

Experimental Workflow

experimental_workflow General Bioassay Workflow for 11-Hydroxyhumantenine cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare 11-Hydroxyhumantenine Stock & Dilutions treatment Treat Cells with Compound & Controls compound_prep->treatment cell_culture Culture & Seed Cells in Microplate cell_culture->treatment incubation Incubate for Defined Period treatment->incubation detection Add Detection Reagent (e.g., MTT, Luciferase Substrate) incubation->detection readout Measure Signal (Absorbance, Fluorescence, etc.) detection->readout data_proc Process Data (Normalize to Controls) readout->data_proc results Generate Dose-Response Curve & Calculate IC50/EC50 data_proc->results hypothetical_pathway Hypothetical Signaling Pathway for 11-Hydroxyhumantenine cluster_input cluster_pathway cluster_downstream cluster_inhibition H11 11-Hydroxyhumantenine receptor Cell Surface Receptor (e.g., RTK) H11->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation H11_inhibits_akt->akt Inhibition

References

Troubleshooting

Technical Support Center: Protocol Refinement for Studying Cardiovascular Effects of Alkaloids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cardiovascular effects of alkaloids. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cardiovascular effects of alkaloids. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Troubleshooting Guides

In Vivo Cardiovascular Monitoring

Question: I am observing high variability in blood pressure and heart rate measurements between animals in my in vivo alkaloid study. What are the potential causes and solutions?

Answer:

High variability in in vivo cardiovascular data can stem from several factors. Here's a troubleshooting guide:

  • Animal Acclimatization: Insufficient acclimatization to housing and experimental conditions can lead to stress-induced physiological changes.

    • Solution: Allow animals to acclimatize for at least one week before starting the experiment. Handle the animals regularly to minimize stress during procedures.

  • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters.

    • Solution: Use a consistent anesthesia protocol. Monitor the depth of anesthesia regularly and adjust as needed. Consider using telemetry for conscious, freely-moving animals to eliminate the confounding effects of anesthesia.[1]

  • Dosing: Inaccurate or inconsistent administration of the alkaloid can lead to variable responses.

    • Solution: Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. For oral administration, ensure the entire dose is consumed.

  • Catheter Placement: Improper placement of arterial or venous catheters can lead to inaccurate pressure readings or inconsistent drug delivery.

    • Solution: Verify catheter placement and ensure it is free of clots. Flush catheters with heparinized saline to maintain patency.

Isolated Heart (Langendorff) Perfusion

Question: My isolated heart preparation is not stabilizing, showing a progressive decline in function (e.g., decreased Left Ventricular Developed Pressure). What should I check?

Answer:

A decline in the function of a Langendorff-perfused heart can be due to several issues with the preparation and perfusion system:

  • Heart Excision and Cannulation: Damage during the surgical procedure is a common cause of poor heart function.

    • Solution: Excise the heart quickly and place it in ice-cold cardioplegic solution to arrest it in diastole and protect the myocardium.[2][3] Ensure the aorta is cannulated swiftly and without damaging the aortic valve. The perfusion should start as soon as possible to minimize ischemic time.

  • Perfusion Buffer: The composition and temperature of the Krebs-Henseleit (K-H) buffer are critical.

    • Solution: Ensure the K-H buffer is freshly prepared, properly oxygenated (95% O2, 5% CO2), and maintained at 37°C.[2][3] Check the pH of the buffer and adjust if necessary.

  • Perfusion Pressure/Flow: Inappropriate perfusion pressure or flow rate can lead to inadequate coronary perfusion or edema.

    • Solution: For constant pressure perfusion, maintain a pressure of 60-80 mmHg for rat hearts.[4] For constant flow, adjust the flow rate to maintain a similar perfusion pressure.

  • Air Bubbles: Air emboli in the coronary circulation can cause significant damage.

    • Solution: Ensure the entire perfusion system is free of air bubbles before cannulating the heart.

Cardiomyocyte Contractility Assays

Question: I am having trouble getting consistent and reproducible contractility measurements from isolated cardiomyocytes. What could be the problem?

Answer:

Inconsistent cardiomyocyte contractility can be due to cell health, experimental setup, or data analysis:

  • Cardiomyocyte Viability: The health of the isolated cardiomyocytes is paramount.

    • Solution: Use a refined isolation protocol to maximize the yield of viable, rod-shaped cardiomyocytes with clear striations.[5] Allow the cells to stabilize in the experimental buffer before recording.

  • Pacing and Stimulation: Inconsistent electrical stimulation will lead to variable contraction patterns.

    • Solution: Ensure the field stimulation electrodes are correctly positioned and that the voltage and frequency are consistent. Use a voltage that is just above the threshold required to induce contraction.

  • Data Acquisition and Analysis: The method of measuring and analyzing contractility can introduce variability.

    • Solution: Use automated edge-detection software for consistent measurement of cell shortening.[6] Analyze a sufficient number of cells per condition to account for biological variability. Ensure consistent regions of interest are selected for analysis.

Vascular Reactivity (Aortic Ring) Assays

Question: My aortic rings are not showing a consistent contractile response to phenylephrine (B352888) or other vasoconstrictors. What should I do?

Answer:

A lack of consistent contraction in aortic rings can be due to tissue damage or experimental conditions:

  • Tissue Preparation: Damage to the endothelium or smooth muscle during preparation will impair vascular reactivity.

    • Solution: Carefully clean the aorta of adhering fat and connective tissue without stretching or damaging the vessel wall.[7][8] Cut the rings to a consistent width (e.g., 2-3 mm).

  • Mounting: Improper mounting of the aortic rings in the organ bath can affect tension development.

    • Solution: Ensure the hooks or wires used to mount the rings are positioned correctly through the lumen without damaging the endothelium. Apply a consistent resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for at least 60-90 minutes before starting the experiment.

  • Buffer Conditions: As with the Langendorff preparation, the physiological salt solution must be optimal.

    • Solution: Maintain the buffer at 37°C and continuously aerate with 95% O2, 5% CO2.

II. Frequently Asked Questions (FAQs)

General

Q1: What are the major challenges in studying the cardiovascular effects of alkaloids?

A1: The main challenges include the poor solubility of many alkaloids in aqueous solutions, their potential for off-target effects, and the often complex mechanisms of action that may involve multiple signaling pathways.[3] Furthermore, ensuring the purity and stability of the alkaloid preparation is crucial for reproducible results.

Q2: How do I choose the appropriate experimental model for my study?

A2: The choice of model depends on the specific research question.

  • In vivo models are best for studying systemic effects on blood pressure, heart rate, and cardiac output, and for understanding the pharmacokinetic and pharmacodynamic properties of the alkaloid.[1]

  • Isolated perfused heart (Langendorff) models are ideal for investigating direct effects on cardiac function (contractility, heart rate, coronary flow) independent of systemic neural and hormonal influences.[4][9][10]

  • Isolated cardiomyocyte models allow for the detailed study of cellular mechanisms of contractility and calcium handling.[5][11]

  • Isolated vascular ring models are used to assess direct effects on vascular tone (vasoconstriction or vasodilation).[7][8]

Experimental Protocols

Q3: Where can I find a detailed protocol for Langendorff isolated rat heart perfusion?

A3: A detailed protocol involves anesthetizing the rat, rapidly excising the heart, cannulating the aorta, and initiating retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[2][3][9] Key parameters to monitor include left ventricular developed pressure, heart rate, and coronary flow.[2]

Q4: What is a standard method for measuring cardiomyocyte contractility?

A4: A common method involves isolating ventricular myocytes and placing them in a chamber on an inverted microscope.[5][11] The cells are electrically field-stimulated to contract, and cell shortening is recorded using a video-based edge-detection system.[6] Simultaneous measurement of intracellular calcium transients can be achieved using fluorescent calcium indicators.[5]

Q5: How do I perform an aortic ring vasodilation assay?

A5: This assay involves dissecting the thoracic aorta, cutting it into rings, and mounting the rings in an organ bath filled with physiological salt solution.[7][8] The rings are pre-contracted with a vasoconstrictor like phenylephrine, and then cumulative concentrations of the alkaloid are added to assess its vasorelaxant effects.

Data Interpretation

Q6: My alkaloid shows both positive inotropic and chronotropic effects in the isolated heart. How do I determine the mechanism?

A6: To dissect the mechanism, you can use specific pharmacological inhibitors. For example, to test for beta-adrenergic receptor involvement, you can pre-treat the heart with a beta-blocker like propranolol. If the effects of the alkaloid are diminished, it suggests an action via the beta-adrenergic pathway. Further studies on isolated cardiomyocytes can elucidate effects on calcium handling and myofilament sensitivity.

Q7: The vasodilation caused by my alkaloid is endothelium-dependent. What are the likely signaling pathways involved?

A7: Endothelium-dependent vasodilation is often mediated by the release of nitric oxide (NO). The likely pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to increased cGMP in the vascular smooth muscle cells and subsequent relaxation. You can confirm this by using an eNOS inhibitor like L-NAME.

III. Quantitative Data on Cardiovascular Effects of Selected Alkaloids

AlkaloidModelKey FindingsReference
Berberine (B55584) Humans with hyperlipidemia500 mg twice daily for 12 weeks significantly reduced total cholesterol by an average of 0.39 mmol/L.[12][13]
Humans with hyperlipidemia500 mg twice daily for 3 months reduced total cholesterol by 29%, triglycerides by 35%, and LDL-C by 25%.[14]
Rat hypertension model5-10 mg/kg improved cardiac contractility and reduced myocardial fibrosis.[15]
Quinidine (B1679956) HumansProlongs the QT interval.[16][17]
HumansCan cause a paradoxical increase in ventricular rate in atrial flutter/fibrillation.[17]
In vitroBlocks sodium and potassium channels.[17]
Reserpine (B192253) Humans with primary hypertensionShowed a statistically significant reduction in systolic blood pressure.[18]
Humans with refractory hypertensionLowered mean systolic and diastolic ambulatory blood pressure by 23.8 mmHg and 17.8 mmHg, respectively.[19]
GeneralDepletes catecholamines from peripheral sympathetic nerve endings, leading to decreased heart rate and blood pressure.[20]

IV. Experimental Protocols

Langendorff Isolated Rat Heart Perfusion
  • Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, IP) and administer heparin (500-1000 IU/kg, IV) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer.

  • Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula, avoiding the introduction of air bubbles. Secure the aorta to the cannula with a suture.

  • Perfusion: Immediately begin retrograde perfusion with K-H buffer (37°C, gassed with 95% O2/5% CO2) at a constant pressure (e.g., 75 mmHg).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the heart surface to record an electrocardiogram (ECG).

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, heart rate, left ventricular developed pressure (LVDP), and coronary flow should become consistent.

  • Data Acquisition: Record baseline parameters before administering the alkaloid via the perfusion buffer.

Western Blot for MAPK Signaling in Cardiac Tissue
  • Tissue Homogenization: Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p38, ERK1/2, JNK) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

V. Signaling Pathways and Experimental Workflows

Alkaloid_Cardiovascular_Effects_Workflow invivo In Vivo Models (e.g., Rat, Mouse) bp_hr Blood Pressure & Heart Rate Monitoring invivo->bp_hr Systemic Effects exvivo Ex Vivo Models (e.g., Langendorff Heart) cardiac_function Cardiac Function Assessment (LVDP, dP/dt) exvivo->cardiac_function Direct Cardiac Effects invitro In Vitro Models (e.g., Cardiomyocytes, Aortic Rings) contractility Cardiomyocyte Contractility Assay invitro->contractility Cellular Contractility vasoreactivity Vascular Reactivity (Aortic Ring Assay) invitro->vasoreactivity Vascular Tone hemodynamics Hemodynamic Analysis bp_hr->hemodynamics western_blot Western Blot (Signaling Pathways) cardiac_function->western_blot Molecular Analysis cardiac_function->hemodynamics contractility->western_blot dose_response Dose-Response Curves contractility->dose_response vasoreactivity->western_blot vasoreactivity->dose_response mechanism Mechanism of Action (e.g., Receptor Blockade) western_blot->mechanism hemodynamics->mechanism dose_response->mechanism

Caption: Experimental workflow for studying the cardiovascular effects of alkaloids.

MAPK_Signaling_Pathway cluster_stimuli Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Alkaloid Alkaloid MEKK1 MEKK1 Alkaloid->MEKK1 Stress Cellular Stress (e.g., Ischemia) ASK1 ASK1 Stress->ASK1 TAK1 TAK1 Stress->TAK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ASK1->MKK4_7 TAK1->MKK3_6 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates MKK4_7->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis Hypertrophy Hypertrophy p38->Hypertrophy JNK->Apoptosis

Caption: Simplified MAPK signaling pathway in cardiomyocytes.

References

Reference Data & Comparative Studies

Validation

confirming the antibacterial mechanism of 11-Hydroxyhumantenine

Despite a comprehensive search, there is currently no publicly available scientific literature detailing the antibacterial mechanism of 11-Hydroxyhumantenine. Similarly, specific experimental data, such as minimum inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, there is currently no publicly available scientific literature detailing the antibacterial mechanism of 11-Hydroxyhumantenine. Similarly, specific experimental data, such as minimum inhibitory concentrations (MICs) or time-kill kinetics, for this particular compound are not available in the reviewed resources.

Therefore, a direct comparison of 11-Hydroxyhumantenine with other antibacterial agents, as requested, cannot be constructed at this time. The creation of data tables and detailed experimental protocols specific to this compound is not feasible without foundational research on its antibacterial properties.

To facilitate future comparative analysis, should data on 11-Hydroxyhumantenine become available, a general framework for comparison with other antibacterial agents is provided below. This framework outlines common antibacterial mechanisms and the experimental protocols used to elucidate them.

General Antibacterial Mechanisms of Action

The antibacterial activity of a compound is typically attributed to one or more of the following mechanisms:

  • Inhibition of Cell Wall Synthesis: This mechanism disrupts the integrity of the bacterial cell wall, leading to cell lysis. Beta-lactam antibiotics are a classic example.

  • Disruption of Cell Membrane Function: Compounds can interfere with the physical structure of the bacterial membrane or disrupt its electrochemical potential, causing leakage of cellular contents.

  • Inhibition of Protein Synthesis: This involves targeting bacterial ribosomes to prevent the translation of messenger RNA into proteins, which is essential for bacterial growth and function.

  • Inhibition of Nucleic Acid Synthesis: This can occur through the inhibition of enzymes involved in DNA replication and transcription or by binding directly to DNA.

  • Inhibition of Metabolic Pathways: Some agents block essential metabolic pathways, such as folic acid synthesis, thereby inhibiting bacterial growth.

Potential Alternative Antibacterial Agents for Future Comparison

A variety of natural and synthetic compounds exhibit antibacterial properties and could serve as comparators for 11-Hydroxyhumantenine once its activity is characterized. These include:

  • Plant-Derived Compounds: Essential oils from plants like cinnamon and thyme, as well as individual compounds like resveratrol, have demonstrated broad-spectrum antibacterial activity.[1]

  • Antimicrobial Peptides (AMPs): These are naturally occurring peptides, such as caerin 1.1, that often act by disrupting bacterial membranes.[2]

  • Metal-Containing Compounds: Auranofin, a gold-containing compound, is effective against Gram-positive bacteria by inhibiting thioredoxin reductase.[3]

  • Histones: These proteins, involved in DNA organization in eukaryotes, also possess antimicrobial properties, potentially through membrane disruption or intracellular targeting.[4][5]

Standard Experimental Protocols in Antimicrobial Research

Should research on 11-Hydroxyhumantenine commence, the following standard experimental protocols would be crucial for characterizing its antibacterial mechanism.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Protocol:

    • Prepare bacterial cultures in the logarithmic phase of growth.

    • Expose the bacteria to the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable colony-forming units (CFU).

    • Plot the log10 CFU/mL versus time to visualize the killing kinetics.[2]

Membrane Permeability and Depolarization Assays

These assays help determine if the antibacterial mechanism involves disruption of the bacterial cell membrane.

  • Outer Membrane Permeability (NPN Uptake Assay):

    • Use the fluorescent probe 1-N-phenylnaphthylamine (NPN), which fluoresces strongly in a hydrophobic environment.

    • Incubate a bacterial suspension with the test compound.

    • Add NPN to the suspension.

    • Measure the increase in fluorescence, which indicates NPN uptake due to outer membrane permeabilization.[2]

  • Membrane Depolarization Assay:

    • Use a membrane potential-sensitive dye, such as DiSC3(5).

    • Incubate a bacterial suspension with the dye until fluorescence is quenched.

    • Add the test compound.

    • An increase in fluorescence indicates membrane depolarization.[2]

Visualizing Experimental Workflows

To facilitate understanding of these experimental processes, a generalized workflow can be visualized.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture MIC MIC Assay Bacterial_Culture->MIC Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Membrane_Assays Membrane Assays Bacterial_Culture->Membrane_Assays Compound_Dilution Compound Dilution Compound_Dilution->MIC Compound_Dilution->Time_Kill Compound_Dilution->Membrane_Assays Data_Interpretation Data Interpretation MIC->Data_Interpretation Time_Kill->Data_Interpretation Membrane_Assays->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion Mechanism Hypothesis

Caption: Generalized workflow for antibacterial mechanism investigation.

This guide provides a foundational framework for the future evaluation of 11-Hydroxyhumantenine's antibacterial properties and its comparison with other antimicrobial agents. The scientific community awaits initial studies to populate these frameworks with specific data for this compound.

References

Comparative

Unraveling the Bioactivity of Humantenine Alkaloids: A Comparative Analysis of 11-Hydroxyhumantenine and Its Congeners

For Immediate Release A comprehensive analysis of humantenine-type alkaloids, a class of monoterpenoid indole alkaloids derived from the plant genus Gelsemium, reveals a range of biological activities with potential ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of humantenine-type alkaloids, a class of monoterpenoid indole alkaloids derived from the plant genus Gelsemium, reveals a range of biological activities with potential therapeutic applications. This guide provides a comparative overview of the cytotoxic, analgesic, and anti-inflammatory properties of these compounds, with a focus on 11-hydroxyhumantenine and its structural analogs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Cytotoxic Activity: A Glimpse into Anti-Cancer Potential

Recent studies have begun to shed light on the cytotoxic effects of humantenine alkaloids against various cancer cell lines. While specific data for 11-hydroxyhumantenine remains to be fully elucidated, research on closely related analogs provides valuable insights. A significant study detailing the isolation of new humantenine-type alkaloids from Gelsemium elegans reported the cytotoxic activity of a nor-humantenine alkaloid. This compound demonstrated moderate cytotoxicity against a panel of five human tumor cell lines, with IC50 values ranging from 4.6 to 9.3 μM[1][2].

Table 1: Cytotoxicity of a Nor-Humantenine Alkaloid Against Human Cancer Cell Lines[1][2]

Cell LineCancer TypeIC50 (μM)
A549Lung Carcinoma7.8 ± 1.2
HCT116Colon Carcinoma9.3 ± 1.5
HepG2Hepatocellular Carcinoma6.5 ± 0.9
MCF-7Breast Adenocarcinoma4.6 ± 0.7
PC-3Prostate Cancer8.1 ± 1.3
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the nor-humantenine alkaloid was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Human cancer cell lines (A549, HCT116, HepG2, MCF-7, and PC-3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the nor-humantenine alkaloid and incubated for an additional 48 hours.

  • MTT Incubation: Following treatment, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Humantenine Alkaloids incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 490 nm dissolve->read analyze Calculate IC50 Values read->analyze

Workflow for determining the cytotoxicity of humantenine alkaloids using the MTT assay.

Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation Pathways

Alkaloids from the Gelsemium species are well-documented for their analgesic and anti-inflammatory properties. While specific comparative data for 11-hydroxyhumantenine is not yet available, the general mechanism of action for related alkaloids involves the modulation of spinal glycine receptors and the inhibition of pro-inflammatory signaling pathways.

Mechanism of Action: Spinal α3 Glycine Receptor Pathway

The analgesic effects of Gelsemium alkaloids are believed to be mediated, at least in part, through the activation of the spinal α3 glycine receptor/allopregnanolone pathway. Activation of these inhibitory glycine receptors in the spinal cord can suppress the transmission of pain signals.

Glycine_Receptor_Pathway cluster_pathway Proposed Analgesic Mechanism of Humantenine Alkaloids Humantenine Humantenine Alkaloids GlyR Spinal α3 Glycine Receptor Humantenine->GlyR Activates Allopregnanolone ↑ Allopregnanolone Synthesis GlyR->Allopregnanolone GABA_A GABA-A Receptor Potentiation Allopregnanolone->GABA_A Neuron Postsynaptic Neuron GABA_A->Neuron Hyperpolarization PainSignal Pain Signal Transmission Neuron->PainSignal Inhibits Analgesia Analgesic Effect PainSignal->Analgesia

Proposed signaling pathway for the analgesic effect of humantenine alkaloids.
Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory effects of Gelsemium alkaloids are associated with the downregulation of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This inhibition is likely mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_inflammation Anti-inflammatory Mechanism of Humantenine Alkaloids Humantenine Humantenine Alkaloids IKK IKK Complex Humantenine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) (p50/p65)-IκBα IkB->NFkB_inactive Releases NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Cytokines ↓ IL-1β, IL-6, TNF-α Gene->Cytokines

Inhibition of the NF-κB signaling pathway by humantenine alkaloids.
Experimental Protocols for Analgesic and Anti-inflammatory Activity

Standard preclinical models are employed to evaluate the analgesic and anti-inflammatory potential of natural compounds.

Table 2: Experimental Models for Analgesic and Anti-inflammatory Activity

ActivityExperimental ModelPrinciple
Analgesic Hot Plate Test Measures the latency of a thermal pain response in rodents. An increase in latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic writhing movements. A reduction in the number of writhes indicates analgesia.
Anti-inflammatory Carrageenan-Induced Paw Edema Injection of carrageenan into the paw of a rodent induces localized inflammation and edema. A reduction in paw volume indicates anti-inflammatory activity.
LPS-Induced Cytokine Production in Macrophages Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines. A decrease in cytokine levels indicates anti-inflammatory effects.

Conclusion and Future Directions

The available data, primarily from analogs, suggests that humantenine alkaloids, including the yet-to-be-fully-characterized 11-hydroxyhumantenine, are a promising class of compounds with potential cytotoxic, analgesic, and anti-inflammatory activities. The nor-humantenine alkaloid's ability to induce cytotoxicity in various cancer cell lines highlights the potential for developing novel anti-cancer agents from this scaffold. Furthermore, the proposed mechanisms of action for analgesia and anti-inflammation, involving the spinal α3 glycine receptor and the NF-κB pathway respectively, provide a solid foundation for further mechanistic studies and drug development efforts.

Future research should prioritize the isolation and comprehensive biological evaluation of 11-hydroxyhumantenine to establish a direct comparison with other humantenine alkaloids. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for the observed biological activities, paving the way for the design and synthesis of more potent and selective therapeutic agents.

References

Validation

Unraveling Neuroprotection: A Comparative Analysis of Edaravone and N-acetylcysteine

In the quest for effective therapeutic strategies against neurodegenerative diseases and acute neuronal injury, researchers are continually evaluating compounds with neuroprotective potential. While novel molecules are o...

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic strategies against neurodegenerative diseases and acute neuronal injury, researchers are continually evaluating compounds with neuroprotective potential. While novel molecules are of great interest, a thorough understanding of established agents provides a crucial benchmark. This guide offers a detailed comparison of the neuroprotective effects of two well-documented compounds: Edaravone, a free radical scavenger, and N-acetylcysteine (NAC), a precursor to the antioxidant glutathione. This analysis is based on available experimental data to provide a clear perspective for researchers, scientists, and drug development professionals.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, illustrating the neuroprotective effects of Edaravone and N-acetylcysteine in different experimental models.

Table 1: Effects on Oxidative Stress Markers

CompoundModelBiomarkerTreatmentResultReference
Edaravone Rat model of sporadic AD (ICV-STZ)Malondialdehyde (MDA)9 mg/kgMarkedly restored changes[1]
4-hydroxy-2-nonenal (4-HNE) adducts9 mg/kgMarkedly restored changes[1]
Hydroxyl radical (OH•)9 mg/kgMarkedly restored changes[1]
Hydrogen peroxide (H2O2)9 mg/kgMarkedly restored changes[1]
Total superoxide dismutase (T-SOD)9 mg/kgMarkedly restored changes[1]
Reduced glutathione (GSH)9 mg/kgMarkedly restored changes[1]
Glutathione peroxidase (GPx)9 mg/kgMarkedly restored changes[1]
Protein carbonyl (PC)9 mg/kgMarkedly restored changes[1]
N-acetylcysteine Mouse model of TBIMalondialdehyde (MDA)100 mg/kgSignificantly reduced[2]
Superoxide dismutase (SOD)100 mg/kgEnhanced activity[2]
Glutathione peroxidase (GPx)100 mg/kgEnhanced activity[2]

Table 2: Effects on Apoptosis and Neuronal Viability

CompoundModelBiomarker/AssayTreatmentResultReference
Edaravone Rat transient focal ischemiaTUNEL-positive cellsIntravenous admin. after reperfusionSignificant reduction[3]
Bax immunoreactivityIntravenous admin. after reperfusionDecrease[3]
Bcl-2 expressionIntravenous admin. after reperfusionIncrease[3]
N-acetylcysteine Mouse model of TBICleaved caspase-3100 mg/kgProminently reduced[2]
TUNEL-positive cells100 mg/kgProminently reduced[2]

Experimental Protocols

1. Animal Model of Sporadic Alzheimer's Disease (AD) and Edaravone Treatment

  • Model: Intracerebroventricular streptozotocin (ICV-STZ) induced rat model of sporadic AD.

  • Procedure: Male Wistar rats are administered STZ (3 mg/kg) via intracerebroventricular injection.

  • Treatment: Edaravone (9 mg/kg) is administered to the treatment group.

  • Assessments: Cognitive function is evaluated using the Morris water maze and step-down tests. Oxidative stress markers (MDA, 4-HNE, OH•, H2O2, T-SOD, GSH, GPx, PC) are measured in brain tissue homogenates. Histomorphological observations are conducted to assess neuronal degeneration. Tau hyperphosphorylation is also analyzed.[1]

2. Mouse Model of Traumatic Brain Injury (TBI) and N-acetylcysteine (NAC) Treatment

  • Model: Weight-drop mouse model of TBI.

  • Procedure: A controlled weight drop is used to induce a traumatic brain injury in mice.

  • Treatment: N-acetylcysteine amide (NACA), a form of NAC, is administered intraperitoneally at a dose of 100 mg/kg.

  • Assessments: Neurological status is evaluated at 1 and 3 days post-TBI. Protein levels of Nrf2, heme oxygenase-1 (HO-1), NAD(P)H: quinine oxidoreductase-1 (NQO1), and cleaved caspase-3 are detected. Oxidative stress is assessed by measuring MDA, SOD, and GPx levels. Apoptosis is evaluated by TUNEL staining.[2]

3. Rat Model of Transient Focal Ischemia and Edaravone Treatment

  • Model: 2-hour transient middle cerebral artery occlusion (MCAO) in rats.

  • Procedure: The middle cerebral artery is occluded for 2 hours, followed by reperfusion.

  • Treatment: Edaravone is administered intravenously after reperfusion.

  • Assessments: Neurological outcome is evaluated. Infarct volumes (total and cortical) are measured after 24 hours of reperfusion. Apoptosis is assessed by TUNEL staining, and the expression of Bax and Bcl-2 is determined by immunohistochemistry in the peri-infarct area.[3]

Signaling Pathways and Mechanisms of Action

Edaravone:

Edaravone primarily acts as a potent free radical scavenger, targeting hydroxyl radicals and peroxynitrite radicals.[4] This antioxidant activity is central to its neuroprotective effects. It mitigates oxidative stress, which is a key pathological feature in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[5] By scavenging free radicals, Edaravone inhibits lipid peroxidation, thus preserving the integrity of cell membranes.[5] Furthermore, it has been shown to possess anti-inflammatory properties by inhibiting neutrophil activation and suppressing the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[4] Some studies also suggest that Edaravone can activate the Nrf2 signaling pathway, a key regulator of antioxidant responses.[6] Its anti-apoptotic effects are mediated, in part, through the regulation of the Bax/Bcl-2 protein ratio.[3]

Edaravone_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Inflammation Neuroinflammation ROS->Inflammation promotes Apoptosis Apoptosis ROS->Apoptosis triggers Edaravone Edaravone Edaravone->ROS scavenges Edaravone->Inflammation inhibits Nrf2_Pathway Nrf2 Pathway Activation Edaravone->Nrf2_Pathway activates Bax_Bcl2 Bax/Bcl-2 Regulation Edaravone->Bax_Bcl2 modulates Cell_Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane_Damage causes Neuroprotection Neuroprotection Nrf2_Pathway->Neuroprotection leads to Bax_Bcl2->Apoptosis inhibits

Mechanism of Edaravone's Neuroprotective Action.

N-acetylcysteine (NAC):

N-acetylcysteine exerts its neuroprotective effects through multiple mechanisms. As a precursor to L-cysteine, it replenishes intracellular glutathione (GSH), a major antioxidant.[7] This enhances the cellular capacity to neutralize reactive oxygen species. NAC has been shown to provide neuroprotection by activating the Nrf2-antioxidant response element (ARE) signaling pathway.[2] This pathway upregulates the expression of several antioxidant and cytoprotective genes. Beyond its antioxidant role, NAC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] It can also modulate glutamatergic neurotransmission, which is implicated in excitotoxicity. Furthermore, NAC has demonstrated anti-apoptotic effects by reducing the levels of key apoptotic proteins like cleaved caspase-3.[2]

NAC_Pathway NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH precursor to Nrf2_ARE Nrf2-ARE Pathway Activation NAC->Nrf2_ARE activates Inflammation Neuroinflammation NAC->Inflammation inhibits Apoptosis Apoptosis NAC->Apoptosis inhibits Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress reduces Neuroprotection Neuroprotection GSH->Neuroprotection contributes to Antioxidant_Enzymes Antioxidant Enzymes Nrf2_ARE->Antioxidant_Enzymes upregulates Nrf2_ARE->Neuroprotection leads to Antioxidant_Enzymes->Oxidative_Stress neutralize

N-acetylcysteine's Multifaceted Neuroprotective Pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a compound in an animal model of neurodegeneration.

Experimental_Workflow Model Induce Neurodegenerative Model in Animals Grouping Randomly Assign to Control and Treatment Groups Model->Grouping Treatment Administer Test Compound (e.g., Edaravone, NAC) or Vehicle Grouping->Treatment Behavioral Behavioral Assessments (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection and Preparation Behavioral->Tissue Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Tissue->Biochemical Histological Histological Analysis (e.g., TUNEL, Immunohistochemistry) Tissue->Histological Data Data Analysis and Statistical Comparison Biochemical->Data Histological->Data Conclusion Conclusion on Neuroprotective Efficacy Data->Conclusion

General Experimental Workflow for Neuroprotection Studies.

References

Validation

Cross-Validation of Analytical Methods for 11-Hydroxyhumantenine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide presents the performance data and experimental protocols from two published studies, offering a baseline for researchers to adapt these methodolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents the performance data and experimental protocols from two published studies, offering a baseline for researchers to adapt these methodologies for their specific needs. The successful validation of any new or modified analytical method is imperative to ensure data integrity and reliability.

Comparative Performance of Analytical Methods

The performance of an analytical method is assessed by several key parameters. The following tables summarize the validation data for two different methods for the quantification of humantenmine in plasma, which can be considered as a proxy for the anticipated performance of a method for 11-Hydroxyhumantenine.

Table 1: Comparison of LC-MS/MS Method Performance for Humantenmine Quantification

Performance ParameterMethod 1: LC-MS/MS in Porcine Plasma[1]Method 2: UPLC-MS/MS in Rat Plasma[2]
Linearity Range 0.1 - 200 µg/L1 - 256 nmol/L
Correlation Coefficient (r²) > 0.99> 0.995[2]
Limit of Detection (LOD) 0.10 µg/L[1]Not Reported
Lower Limit of Quantification (LLOQ) 0.2 µg/L[1]1 nmol/L[2]
Intra-day Precision (%RSD) 2.46 - 8.76%[1]< 12.24%[2]
Inter-day Precision (%RSD) 2.73 - 10.83%[1]< 12.24%[2]
Accuracy (Recovery) 82.68 - 100.35%[1]89.39 - 107.5%[2]
Matrix Effect Not Explicitly Stated88.5 - 107.8%[2]
Extraction Recovery 82.68 - 100.35%[1]> 75.8%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the two compared methods for humantenmine.

Method 1: LC-MS/MS for Humantenmine in Porcine Plasma[1]
  • Sample Preparation: Protein precipitation was employed for sample preparation. A mixture of 1% formic acid-acetonitrile:methanol (2:1, v/v) was used to precipitate proteins from the porcine plasma samples.[1]

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) was used for analysis.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mobile phase was utilized.[1]

    • Flow Rate: The flow rate was maintained at a constant 0.2 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was used.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) was used for quantification.[1]

Method 2: UPLC-MS/MS for Humantenmine in Rat Plasma[2]
  • Sample Preparation: Details on the sample preparation were not explicitly provided in the abstract.

  • Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS) was used for the analysis.[2]

  • Chromatographic Conditions: Specific details on the mobile phase and flow rate were not available in the abstract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was utilized.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) was employed for quantification, with the specific transition for humantenmine being m/z 327.14 → m/z 296.19.[2]

    • Internal Standard: Gelsemine was used as the internal standard, with an MRM transition of m/z 323.20 → m/z 236.23.[2]

Visualization of Cross-Validation Workflow

The following diagrams illustrate the logical workflow for a typical cross-validation of two analytical methods and the general experimental workflow for the analysis of 11-Hydroxyhumantenine based on the methodologies for humantenmine.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion SamplePool Pool of Incurred Samples and QC Samples SplitSamples Split Samples into Two Aliquots SamplePool->SplitSamples MethodA Analyze with Method A SplitSamples->MethodA MethodB Analyze with Method B SplitSamples->MethodB DataA Concentration Data from Method A MethodA->DataA DataB Concentration Data from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman, Regression) DataA->Compare DataB->Compare Conclusion Determine Comparability of the Two Methods Compare->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow cluster_sample Sample Collection & Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Data Processing Plasma Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for LC-MS/MS analysis.

References

Comparative

Unraveling the Efficacy of 11-Hydroxyhumantenine: A Comparative Analysis of In Vitro and In Vivo Data

Despite extensive investigation, specific quantitative data on the in vitro and in vivo efficacy of 11-Hydroxyhumantenine remains elusive in publicly available scientific literature. As a monoterpenoid indole alkaloid is...

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, specific quantitative data on the in vitro and in vivo efficacy of 11-Hydroxyhumantenine remains elusive in publicly available scientific literature. As a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, its biological activity is often discussed in the broader context of related alkaloids. This guide, therefore, provides a comparative overview based on the known pharmacological activities of humantenine-type and other Gelsemium alkaloids, highlighting the significant data gap for 11-Hydroxyhumantenine itself.

Overview of Gelsemium Alkaloids' Biological Activity

Gelsemium alkaloids, including the humantenine class to which 11-Hydroxyhumantenine belongs, are known to exhibit a range of pharmacological effects. These primarily include analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory properties. However, it is crucial to note that many of these alkaloids also possess significant toxicity, with a narrow therapeutic window.

A closely related compound, humantenmine, is reported to be the most potent and toxic among the primary Gelsemium alkaloids. Its high toxicity is suggested to operate through mechanisms distinct from other alkaloids in its class, which are known to modulate inhibitory glycine and GABA-A receptors. This finding underscores the importance of evaluating each alkaloid, including 11-Hydroxyhumantenine, individually.

Lack of Specific Efficacy Data for 11-Hydroxyhumantenine

Following a comprehensive search of scientific databases and literature, no studies presenting specific in vitro efficacy metrics, such as IC50 or EC50 values, for 11-Hydroxyhumantenine could be identified. Similarly, there is a complete absence of published in vivo studies detailing its effects in animal models, including data on tumor growth inhibition or other relevant physiological responses.

This absence of empirical data prevents a direct comparison of the in vitro and in vivo efficacy of 11-Hydroxyhumantenine. Consequently, the creation of detailed data tables and experimental protocols as initially intended is not feasible at this time.

Future Research Directions

The established pharmacological profile of the Gelsemium alkaloid family suggests that 11-Hydroxyhumantenine may hold therapeutic potential. To ascertain this, future research should prioritize the following:

  • In Vitro Screening: Comprehensive in vitro studies are required to determine the cytotoxic and other biological activities of 11-Hydroxyhumantenine across various cell lines. This would establish foundational efficacy data, including IC50 values.

  • In Vivo Evaluation: Subsequent in vivo studies in appropriate animal models are essential to assess the therapeutic efficacy, toxicity profile (including LD50), and pharmacokinetic properties of the compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 11-Hydroxyhumantenine will be critical in understanding its biological effects and potential therapeutic applications.

Below is a conceptual workflow for future research aimed at characterizing the efficacy of 11-Hydroxyhumantenine.

experimental_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy & Toxicity iv_start 11-Hydroxyhumantenine Compound cell_lines Panel of Cancer Cell Lines iv_start->cell_lines Treatment cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) cell_lines->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination moa_studies Mechanism of Action Studies ic50_determination->moa_studies Promising Candidates animal_model Animal Model (e.g., Xenograft) ic50_determination->animal_model Lead for In Vivo Testing dosing Dosing & Administration animal_model->dosing tumor_measurement Tumor Growth Measurement dosing->tumor_measurement toxicity_assessment Toxicity Assessment (e.g., LD50) dosing->toxicity_assessment pk_studies Pharmacokinetic Analysis dosing->pk_studies

Validation

Assessing the Selectivity of 11-Hydroxyhumantenine and its Parent Compound, Humantenine, for Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the molecular target selectivity of the indole alkaloid humantenine, a parent compound of 11-Hydroxyhumanten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the molecular target selectivity of the indole alkaloid humantenine, a parent compound of 11-Hydroxyhumantenine. Due to a lack of available scientific literature on 11-Hydroxyhumantenine, this guide focuses on the experimentally determined activity of humantenine in comparison to other alkaloids isolated from the same source, Gelsemium elegans. The data presented herein is crucial for understanding the initial selectivity profile of this class of compounds and for guiding future research and drug development efforts.

**Executive Summary

Current research indicates a notable lack of interaction of humantenine with specific inhibitory neurotransmitter receptors, a characteristic that distinguishes it from other Gelsemium alkaloids. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive overview of the current state of knowledge.

**Comparative Selectivity Data

The following table summarizes the inhibitory activity of humantenine and its sister alkaloids from Gelsemium elegans on key central nervous system receptors. The data is derived from electrophysiological studies on recombinant human receptors expressed in HEK293 cells.

CompoundMolecular TargetSubtype(s)Activity (IC50)Result
Humantenine Glycine Receptor (GlyR)α1, α2, α3-No detectable activity
GABA-A Receptor (GABA-A R)Not specified-No detectable activity
KoumineGlycine Receptor (GlyR)α131.5 ± 1.7 µMInhibition
GABA-A Receptor (GABA-A R)Not specifiedInhibitionInhibition
GelsevirineGlycine Receptor (GlyR)α140.6 ± 8.2 µMInhibition
GelsemineGlycine Receptor (GlyR)α3Ki of 21.9 µMInhibition

Data sourced from "Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors" and "Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors".[1][2]

The data clearly indicates that while other major alkaloids from Gelsemium interact with and inhibit Glycine and GABA-A receptors, humantenine is inactive against these targets under the tested conditions.[1] This suggests a higher degree of selectivity for humantenine, although its primary molecular targets remain to be elucidated.

Experimental Protocols

The determination of the activity of Gelsemium alkaloids on Glycine and GABA-A receptors was conducted using rigorous electrophysiological and molecular biology techniques.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were transiently transfected with plasmids containing the cDNAs for the respective receptor subunits (e.g., human GlyR α1, α2, α3, or GABA-A R subunits) using a suitable transfection reagent.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings were performed on transfected HEK293 cells 24-48 hours post-transfection.

  • The extracellular solution contained (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 5 KCl, and 10 HEPES, adjusted to pH 7.4.

  • The intracellular solution contained (in mM): 120 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.

  • Agonists (glycine or GABA) were applied to the cells to elicit a current response.

  • The alkaloids were co-applied with the agonist at varying concentrations to determine their effect on the agonist-induced current.

  • The half-maximal inhibitory concentration (IC50) was calculated by fitting the concentration-response data to a logistic equation.

3. Radioligand Binding Assay (for Gelsemine):

  • Membrane fractions from rat spinal cord homogenates were used.

  • The membranes were incubated with the radioligand [3H]-strychnine and varying concentrations of gelsemine.

  • The amount of bound radioactivity was measured to determine the displacement of the radioligand by gelsemine.

  • The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds Cl_ion Cl- ions GABAAR->Cl_ion Opens channel (Influx) Hyperpolarization Hyperpolarization & Inhibition of Neuronal Firing Cl_ion->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds Cl_ion Cl- ions GlyR->Cl_ion Opens channel (Influx) Hyperpolarization Hyperpolarization & Inhibition of Neuronal Firing Cl_ion->Hyperpolarization Leads to

Glycine Receptor Signaling Pathway

Receptor_Binding_Workflow start Start: Compound of Interest (e.g., Humantenine) prepare_reagents Prepare Reagents: - Receptor preparation (membranes or cells) - Radioligand (known to bind the target) - Test compound dilutions start->prepare_reagents incubation Incubation: Mix receptor, radioligand, and test compound prepare_reagents->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation measurement Measurement of Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Determine IC50/Ki values - Assess binding affinity and selectivity measurement->analysis end End: Selectivity Profile analysis->end

Workflow for Radioligand Binding Assay

Conclusion and Future Directions

The available data demonstrates that humantenine exhibits a distinct selectivity profile compared to other Gelsemium alkaloids, notably its lack of activity at Glycine and GABA-A receptors. This suggests that humantenine's biological effects, if any, are mediated through different molecular targets. The absence of data for 11-Hydroxyhumantenine highlights a significant knowledge gap.

Future research should focus on:

  • Broad Target Screening: Profiling 11-Hydroxyhumantenine and humantenine against a comprehensive panel of receptors, ion channels, enzymes, and transporters to identify their primary molecular targets.

  • Functional Assays: Characterizing the functional consequences of compound-target interactions to determine if they act as agonists, antagonists, or modulators.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the 11-hydroxy modification influences the binding affinity and selectivity of the humantenine scaffold.

A thorough understanding of the molecular selectivity of these compounds is paramount for assessing their therapeutic potential and toxicological risk. The information presented in this guide serves as a foundational resource for directing these future investigations.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 11-Hydroxyhumantenine

Essential Safety and Handling Guide for 11-Hydroxyhumantenine Disclaimer: 11-Hydroxyhumantenine is a specialized chemical for research and development purposes. A comprehensive Safety Data Sheet (SDS) is not publicly ava...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Hydroxyhumantenine

Disclaimer: 11-Hydroxyhumantenine is a specialized chemical for research and development purposes. A comprehensive Safety Data Sheet (SDS) is not publicly available. Therefore, this compound must be handled as a substance with unknown toxicity, and all personnel must adhere to strict safety protocols applicable to novel chemical entities. The following guidance is based on best practices for handling potentially hazardous novel compounds and general information about indole alkaloids.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is mandatory. The primary risks are associated with inhalation of airborne particles, skin contact, and eye exposure.

Minimum Required PPE:

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are necessary to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect from minor splashes and spills.

Recommended PPE for Higher-Risk Procedures: For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), the following additional PPE is strongly recommended:

  • Face Shield: To be worn in conjunction with safety glasses or goggles.

  • Respiratory Protection: Use of a fume hood is highly advisable. If a fume hood is not feasible, contact your institution's Environmental Health & Safety (EHS) department to assess the need for respiratory protection.

Chemical and Physical Properties

Limited data is available for 11-Hydroxyhumantenine. The following table summarizes known information and indicates where data is unavailable.

PropertyValue
Chemical Formula C21H26N2O4
Molecular Weight 370.44 g/mol [1]
Appearance Not Available
Boiling Point 536.6°C at 760 mmHg[1]
Melting Point Not Available
Solubility Not Available
Toxicity Data (LD50) Not Available
Operational Plan: Handling and Storage

Engineering Controls:

  • All work with 11-Hydroxyhumantenine should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a fume hood is not available, local exhaust ventilation should be used.

Storage:

  • Store 11-Hydroxyhumantenine in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Store in secondary containment to control any potential spills.[2]

  • The storage location should be clearly labeled, and access should be restricted to authorized personnel.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of a novel compound like 11-Hydroxyhumantenine.

Objective: To safely prepare a stock solution of 11-Hydroxyhumantenine at a specified concentration.

Methodology:

  • Preparation: Don all required personal protective equipment and perform the work within a chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of 11-Hydroxyhumantenine to the vial.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution under appropriate conditions (e.g., refrigerated or frozen), protected from light if necessary.

Disposal Plan

All waste containing 11-Hydroxyhumantenine must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and empty containers should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_fumehood Work in a Certified Fume Hood prep_ppe->prep_fumehood prep_gather Gather Materials prep_fumehood->prep_gather handle_weigh Weigh 11-Hydroxyhumantenine prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_label Label Container handle_dissolve->handle_label handle_store Store Properly handle_label->handle_store disp_collect_solid Collect Solid Waste disp_collect_liquid Collect Liquid Waste disp_contact_ehs Contact EHS for Pickup disp_collect_solid->disp_contact_ehs disp_collect_liquid->disp_contact_ehs

Caption: Workflow for Safe Handling of 11-Hydroxyhumantenine.

References

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